molecular formula C21H38N2OSn B1602694 2-Morpholino-5-(tributylstannyl)pyridine CAS No. 223556-07-8

2-Morpholino-5-(tributylstannyl)pyridine

Cat. No.: B1602694
CAS No.: 223556-07-8
M. Wt: 453.2 g/mol
InChI Key: NKRWOTZKCIKRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-5-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C21H38N2OSn and its molecular weight is 453.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Morpholino-5-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-5-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(6-morpholin-4-ylpyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2O.3C4H9.Sn/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;3*1-3-4-2;/h1,3-4H,5-8H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRWOTZKCIKRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586028
Record name 4-[5-(Tributylstannyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223556-07-8
Record name 4-[5-(Tributylstannyl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Morpholino-5-(tributylstannyl)pyridine, a key building block in medicinal chemistry and organic synthesis. This document delves into the strategic considerations behind its multi-step synthesis, offering a detailed, field-proven experimental protocol. Furthermore, it outlines the analytical techniques and expected outcomes for the thorough characterization of the final compound, ensuring scientific integrity and reproducibility. The guide is intended to serve as a practical resource for researchers engaged in the development of novel therapeutics and complex molecular architectures.

Introduction: The Strategic Importance of 2-Morpholino-5-(tributylstannyl)pyridine

2-Morpholino-5-(tributylstannyl)pyridine has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility primarily stems from its role as a versatile precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1][2] The morpholino moiety is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability to drug candidates.[3] The tributylstannyl group, on the other hand, serves as a reactive handle for the introduction of a wide array of organic substituents through the formation of new carbon-carbon bonds.[4]

The strategic placement of the morpholino group at the 2-position and the tributylstannyl group at the 5-position of the pyridine ring allows for the regioselective elaboration of the pyridine core, enabling the construction of diverse molecular libraries for biological screening. This guide will provide a detailed roadmap for the efficient synthesis and rigorous characterization of this important synthetic intermediate.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-Morpholino-5-(tributylstannyl)pyridine is most logically approached through a two-step sequence. The retrosynthetic analysis reveals the key disconnection at the carbon-tin bond, identifying 5-bromo-2-morpholinopyridine as a crucial precursor. This precursor, in turn, can be synthesized from a commercially available starting material, 2,5-dibromopyridine.

This strategy is predicated on the following well-established chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step involves the selective displacement of the bromine atom at the 2-position of 2,5-dibromopyridine with morpholine. The bromine at the 2-position is more activated towards nucleophilic attack than the one at the 5-position due to the electron-withdrawing nature of the ring nitrogen.

  • Lithium-Halogen Exchange and Stannylation: The subsequent step involves a lithium-halogen exchange at the 5-position of the pyridine ring, followed by quenching the resulting organolithium species with tributyltin chloride. This is a common and efficient method for the introduction of a stannyl group onto an aromatic ring.[5]

G Target 2-Morpholino-5-(tributylstannyl)pyridine Precursor 5-Bromo-2-morpholinopyridine Target->Precursor Stannylation StartingMaterial 2,5-Dibromopyridine Precursor->StartingMaterial S_NAr Reagents Morpholine, n-BuLi, Tributyltin chloride

2,5-Dibromopyridine + Morpholine -> 5-Bromo-2-morpholinopyridine

5-Bromo-2-morpholinopyridine + n-BuLi -> [5-Lithio-2-morpholinopyridine] + Bu3SnCl -> 2-Morpholino-5-(tributylstannyl)pyridine

Sources

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Morpholino-5-(tributylstannyl)pyridine in Modern Drug Discovery

2-Morpholino-5-(tributylstannyl)pyridine is a key building block in contemporary medicinal chemistry, primarily utilized as a versatile intermediate in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. Its strategic importance lies in the ability to introduce the 2-morpholinopyridine scaffold into complex molecular architectures. This moiety is prevalent in a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The tributylstannyl group at the 5-position serves as a reactive handle, allowing for the precise and efficient formation of carbon-carbon bonds with a variety of organic electrophiles. This guide provides a comprehensive overview of the principal synthetic routes to this valuable compound, with a focus on the selection of starting materials and the critical experimental parameters that govern the success of the synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-Morpholino-5-(tributylstannyl)pyridine reveals two primary bond disconnections: the C-Sn bond and the C-N bond of the morpholine ring. This leads to two main synthetic strategies, each with its own set of advantages and challenges.

G cluster_route1 Route 1 cluster_route2 Route 2 target 2-Morpholino-5-(tributylstannyl)pyridine intermediate1 2-Morpholino-5-halopyridine (X = Br, I) target->intermediate1 C-Sn disconnection (Stannylation) intermediate2 5-(Tributylstannyl)-2-halopyridine (X = Cl, Br) target->intermediate2 C-N disconnection (Amination)

Caption: Retrosynthetic analysis of 2-Morpholino-5-(tributylstannyl)pyridine.

This analysis highlights two key intermediates: a 2-morpholino-5-halopyridine and a 5-(tributylstannyl)-2-halopyridine. The choice of starting materials will be dictated by the chosen synthetic direction.

Synthetic Route 1: Halogenated Pyridine Precursors

This is the most common and arguably more convergent approach. It involves the initial synthesis of a dihalogenated pyridine, followed by the sequential introduction of the morpholino and tributylstannyl groups.

Starting Material 1: 2,5-Dibromopyridine

2,5-Dibromopyridine is a commercially available and versatile starting material. The differential reactivity of the two bromine atoms—the one at the 2-position being more susceptible to nucleophilic attack—allows for a regioselective synthesis.

Workflow for Route 1

G start 2,5-Dibromopyridine step1 Nucleophilic Aromatic Substitution (with Morpholine) start->step1 intermediate 2-Morpholino-5-bromopyridine step1->intermediate step2 Lithium-Halogen Exchange & Stannylation intermediate->step2 product 2-Morpholino-5-(tributylstannyl)pyridine step2->product

Caption: Synthetic workflow starting from 2,5-dibromopyridine.

Step 1: Synthesis of 2-Morpholino-5-bromopyridine

The selective substitution of the bromine atom at the 2-position of 2,5-dibromopyridine with morpholine is a critical step. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. While direct heating of the reactants can be effective, palladium-catalyzed methods like the Buchwald-Hartwig amination offer milder conditions and often higher yields.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 2,5-Dibromopyridine

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromopyridine (1.0 eq.), morpholine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base, typically sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture at 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-morpholino-5-bromopyridine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst and the phosphine ligand.

  • Palladium Catalyst and Ligand: The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the reductive elimination step.[2]

  • Base: The base is required to deprotonate the morpholine, making it a more potent nucleophile, and to neutralize the HBr formed during the reaction. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions.

Step 2: Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

The introduction of the tributylstannyl group is most efficiently achieved via a lithium-halogen exchange reaction followed by quenching with tributyltin chloride.

Experimental Protocol: Lithium-Halogen Exchange and Stannylation

  • Dissolve 2-morpholino-5-bromopyridine (1.0 eq.) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes dropwise, maintaining the temperature at -78 °C. The reaction is typically very fast.

  • Stir the resulting solution of the lithiated intermediate at -78 °C for 30-60 minutes.

  • Add tributyltin chloride (Bu₃SnCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, often an oil, may require purification by column chromatography on silica gel to yield pure 2-morpholino-5-(tributylstannyl)pyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Low Temperature: Organolithium reagents are extremely reactive towards protic sources and are thermally unstable. The reaction must be carried out under strictly anhydrous conditions and at low temperatures to prevent side reactions and decomposition.[3]

  • Aprotic Solvent: THF and diethyl ether are excellent solvents for organolithium reactions as they are aprotic and can solvate the lithium cation.

  • n-Butyllithium: This is a strong base and a good nucleophile, making it effective for lithium-halogen exchange reactions.

  • Tributyltin Chloride: This is the electrophile that traps the organolithium intermediate to form the desired organostannane.

Starting Material Intermediate Final Product Key Reactions Typical Yields
2,5-Dibromopyridine2-Morpholino-5-bromopyridine2-Morpholino-5-(tributylstannyl)pyridineBuchwald-Hartwig Amination, Lithium-Halogen Exchange60-80% (amination), 70-90% (stannylation)

Synthetic Route 2: Building from a Pre-functionalized Pyridine

An alternative strategy involves starting with a pyridine ring that is already substituted at the 2-position and then introducing the bromine and subsequently the tributylstannyl group at the 5-position.

Starting Material 2: 2-Aminopyridine

2-Aminopyridine is an inexpensive and readily available starting material. The amino group can be used to direct the regioselective bromination at the 5-position.

Workflow for Route 2

G start 2-Aminopyridine step1 Bromination start->step1 intermediate1 2-Amino-5-bromopyridine step1->intermediate1 step2 Diazotization & Substitution with Morpholine (less common) or Conversion to 2-bromo-5-bromopyridine followed by amination intermediate1->step2 intermediate2 2-Morpholino-5-bromopyridine step2->intermediate2 step3 Lithium-Halogen Exchange & Stannylation intermediate2->step3 product 2-Morpholino-5-(tributylstannyl)pyridine step3->product

Caption: Synthetic workflow starting from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

The bromination of 2-aminopyridine can be achieved using various brominating agents. A common and effective method involves the use of N-bromosuccinimide (NBS) or bromine in a suitable solvent.[4][5]

Experimental Protocol: Bromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine (1.0 eq.) in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a base, such as sodium hydroxide solution, until the pH is basic.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to give 2-amino-5-bromopyridine.[6]

Step 2: Conversion of 2-Amino-5-bromopyridine to 2-Morpholino-5-bromopyridine

This transformation is more complex than a direct amination. One approach is to first convert the amino group into a better leaving group. A common method is the Sandmeyer reaction, where the amino group is diazotized and then displaced by a bromide to give 2,5-dibromopyridine, which can then be reacted with morpholine as described in Route 1.[7] A direct displacement of the diazonium group with morpholine is generally not a high-yielding reaction.

Step 3: Stannylation

This step is identical to Step 2 in Route 1, starting from 2-morpholino-5-bromopyridine.

Starting Material Key Intermediates Final Product Key Reactions Considerations
2-Aminopyridine2-Amino-5-bromopyridine, 2,5-Dibromopyridine, 2-Morpholino-5-bromopyridine2-Morpholino-5-(tributylstannyl)pyridineBromination, Sandmeyer Reaction, Buchwald-Hartwig Amination, Lithium-Halogen ExchangeMore steps compared to Route 1, but starts from a very inexpensive material.

Alternative Stannylation Method: Stille Coupling

While the lithium-halogen exchange is a very effective method, an alternative for the stannylation step is a palladium-catalyzed Stille coupling of 2-morpholino-5-halopyridine (preferably the iodo derivative for higher reactivity) with hexabutylditin ((Bu₃Sn)₂).[8]

Workflow for Stille Coupling

G start 2-Morpholino-5-iodopyridine step1 Stille Coupling with Hexabutylditin start->step1 product 2-Morpholino-5-(tributylstannyl)pyridine

Caption: Stille coupling approach for stannylation.

This method avoids the use of highly pyrophoric organolithium reagents, which can be an advantage in terms of safety, especially on a larger scale. However, it requires a palladium catalyst and the removal of tin byproducts can be challenging.

Conclusion: A Versatile Synthesis with Multiple Entry Points

The synthesis of 2-Morpholino-5-(tributylstannyl)pyridine is a well-established process with several viable routes, allowing for flexibility based on the availability and cost of starting materials, as well as the scale of the synthesis. The most direct and convergent route typically starts from 2,5-dibromopyridine, involving a regioselective amination followed by a lithium-halogen exchange and stannylation. The alternative route starting from 2-aminopyridine is longer but utilizes a more economical starting material. The choice between lithium-halogen exchange and Stille coupling for the final stannylation step will depend on the specific laboratory capabilities and safety considerations. A thorough understanding of the underlying reaction mechanisms and careful control of the experimental conditions are paramount to achieving high yields and purity of this valuable synthetic intermediate.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2008). ResearchGate. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (2021). Heterocyclic Letters, 11(3), 447-452.
  • Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). PubMed. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). ResearchGate. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). PubMed Central. [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine. (2019).
  • The Buchwald–Hartwig Amination After 25 Years. (2019). The University of Groningen research portal. [Link]

  • Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. (2023). PubMed. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [Link]

  • Synthesis method of 2,5-dibromopyridine. (2015).
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2016). PubMed Central. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to 2-Morpholino-5-(tributylstannyl)pyridine: A Cornerstone Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available, 2-Morpholino-5-(tributylstannyl)pyridine has emerged as a particularly valuable tool. This guide provides an in-depth technical overview of this reagent, grounded in field-proven insights, to illuminate its synthesis, application, and the critical nuances of its use.

The power of this molecule lies in the synergistic combination of its two key components. The tributylstannyl group designates it as a potent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] This organotin moiety allows for the formation of carbon-carbon bonds under mild conditions that tolerate a wide array of sensitive functional groups, a feature highly prized in multi-step synthesis.[2] Concurrently, the 2-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry.[3][4] The morpholine ring is frequently incorporated into drug candidates to enhance critical physicochemical properties such as aqueous solubility, metabolic stability, and target affinity, ultimately improving pharmacokinetic profiles.[5] This guide will dissect the utility of this reagent, from bench-top protocols to the underlying mechanistic principles that govern its reactivity.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization.

Key Identifiers:

  • Chemical Name: 2-Morpholino-5-(tributylstannyl)pyridine; 4-(5-(tributylstannyl)pyridin-2-yl)morpholine

  • Common Synonyms: (6-Morpholinopyridin-3-yl)tributylstannane

  • Molecular Formula: C₁₇H₃₀N₂OSn

  • Molecular Weight: 412.14 g/mol (calculated)

The following table summarizes essential physical and safety data, primarily extrapolated from data for the closely related 2-(tributylstannyl)pyridine.

PropertyValueSource
Appearance Liquid[9]
Density ~1.150 g/mL at 25 °C[9]
Boiling Point 130 - 132 °C[9]
Flash Point 23 °C / 73.4 °F[9]
Storage Temperature -20°C, under inert atmosphere[7]
Solubility Insoluble in water, soluble in common organic solvents.[10]
Toxicity Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, suspected reproductive hazard, causes organ damage through prolonged exposure.[11]

Synthesis and Characterization

The preparation of 2-Morpholino-5-(tributylstannyl)pyridine is a multi-step process that requires careful control of reaction conditions, particularly the exclusion of air and moisture for the organometallic steps. A common and logical pathway begins with a differentially halogenated pyridine.

Plausible Synthetic Pathway:

A robust synthesis could start from 2-chloro-5-bromopyridine. The greater lability of the chloro-substituent at the 2-position allows for selective nucleophilic aromatic substitution with morpholine. The subsequent, more stable bromo-substituent at the 5-position then serves as the handle for introducing the tributylstannyl group via a lithium-halogen exchange followed by quenching with tributyltin chloride.

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Stannylation Start 2-Chloro-5-bromopyridine + Morpholine Intermediate 2-Morpholino-5-bromopyridine Start->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Lithiated 2-Morpholino-5-lithiopyridine Intermediate->Lithiated 1. n-BuLi, THF, -78°C Quench 2-Morpholino-5-(tributylstannyl)pyridine Lithiated->Quench 2. Tributyltin chloride (Bu3SnCl)

Figure 1: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies for similar transformations and should be adapted and optimized as necessary.[12]

Step 1: Synthesis of 2-Morpholino-5-bromopyridine

  • To a round-bottom flask charged with 2-chloro-5-bromopyridine (1.0 equiv), add potassium carbonate (2.0 equiv) and dimethyl sulfoxide (DMSO) to form a slurry.

  • Add morpholine (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-morpholino-5-bromopyridine.

Step 2: Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.[12]

  • Lithiation: Dissolve 2-morpholino-5-bromopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.[12]

  • Slowly add n-butyllithium (n-BuLi, ~1.1 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[12]

  • Stir the resulting mixture at -78 °C for 1 hour.[12]

  • Stannylation: Slowly add tributyltin chloride (Bu₃SnCl, 1.1 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a colorless to pale yellow oil. Purification via vacuum distillation or careful column chromatography on silica gel (often deactivated with triethylamine to prevent degradation) affords the final product.

The Stille Cross-Coupling Reaction: A Mechanistic Deep-Dive

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile (typically a halide or triflate), catalyzed by a palladium(0) complex.[13] 2-Morpholino-5-(tributylstannyl)pyridine serves as the organostannane partner, transferring the morpholinopyridyl group.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_inputs Reactants cluster_outputs Byproduct Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation (R²-SnBu₃) TM_Complex->Pd0 Reductive Elimination Product R¹-R² TM_Complex->Product Product Release SnX X-SnBu₃ TM_Complex->SnX Byproduct Formation R1X R¹-X (Aryl Halide/Triflate) R2Sn R²-SnBu₃ (2-Morpholino-5-(tributylstannyl)pyridine)

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.
  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide (or carbon-triflate) bond of the electrophile (R¹-X). This oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex. This step is often the rate-determining step of the cycle.

  • Transmetalation: The organostannane (R²-SnBu₃, our title compound) then reacts with the Pd(II) complex. The organic group from the tin (the morpholinopyridyl moiety, R²) is transferred to the palladium center, displacing the halide or triflate (X), which subsequently binds to the tin to form a tributyltin halide byproduct (X-SnBu₃). The exact mechanism of this step can be complex and may involve associative or dissociative pathways, often influenced by the ligands on the palladium.

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together and leaving the palladium center, forming the desired C-C bond in the product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

General Experimental Protocol: Stille Coupling

This protocol provides a general framework for coupling 2-Morpholino-5-(tributylstannyl)pyridine with an aryl halide.[14] Optimization of catalyst, solvent, and temperature is often necessary for specific substrates.

Materials:

  • 2-Morpholino-5-(tributylstannyl)pyridine (1.1 - 1.2 equiv)

  • Aryl or heteroaryl halide/triflate (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a magnetic stir bar.[14]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times.[14] Add the anhydrous, degassed solvent via syringe, followed by the 2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

  • Tin Removal: Crucially, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This precipitates the tin byproduct as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®.[15] Repeat the KF wash if necessary.

  • Final Purification: Wash the filtered organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Reaction Scope and Optimization

The Stille coupling is highly versatile. A variety of factors can be tuned to optimize the reaction for a given set of coupling partners.

Coupling Partner (R-X)CatalystSolventAdditiveTemp (°C)Yield (%)
Aryl IodidePd(PPh₃)₄TolueneNone110High
Aryl BromidePd(PPh₃)₄ / Pd₂(dba)₃ + LigandDioxaneNone100Moderate-High
Aryl TriflatePd(PPh₃)₄DMFCuI, CsF80-90Moderate-High
Acyl ChloridePd(PPh₃)₂Cl₂THFNone60High
Heteroaryl BromidePd(PPh₃)₄DMFCuI90Variable

Note: This table represents typical conditions. Yields are highly substrate-dependent.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common choice as it is an air-stable precursor to the active 14-electron Pd(0) species. For less reactive aryl bromides or chlorides, stronger electron-donating ligands (e.g., tri(o-tolyl)phosphine) or specialized Buchwald-Hartwig-type ligands may be required to facilitate the oxidative addition step.

  • Solvent: Non-polar aprotic solvents like toluene and dioxane are standard. Polar aprotic solvents like DMF can sometimes accelerate the reaction, particularly the transmetalation step. All solvents must be rigorously dried and degassed to prevent catalyst deactivation.

  • Additives: Copper(I) iodide (CuI) is often used as a co-catalyst. It is believed to facilitate the transmetalation step by acting as a scavenger for free ligands or by undergoing a separate transmetalation with the organostannane, forming a more reactive organocuprate species.[16] Fluoride sources like cesium fluoride (CsF) can also accelerate the reaction by activating the organostannane, forming a hypervalent tin species that is more labile for transmetalation.[16]

Practical Considerations: The Challenge of Organotins

While powerful, the primary drawback of Stille chemistry is the toxicity and difficulty in removing organotin byproducts.[1]

Safety and Handling

Organotin compounds are toxic and should be handled with extreme care.[11]

  • Toxicity: Tributyltin compounds are immunotoxic, neurotoxic, and can act as endocrine disruptors.[9] They are readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.

  • Waste Disposal: All organotin waste, including contaminated glassware and Celite, must be disposed of as hazardous chemical waste according to institutional guidelines.

Protocols for Removing Tin Byproducts

Complete removal of tin residues is critical, especially for compounds intended for biological screening.[17]

Method 1: Potassium Fluoride (KF) Wash This is the most common and generally effective method.[15]

  • After the reaction work-up, dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic solution 2-3 times with a 1M aqueous solution of KF in a separatory funnel, shaking for 1-2 minutes for each wash.[15]

  • A white precipitate of tributyltin fluoride (Bu₃SnF) will often form at the interface.

  • Filter the entire biphasic mixture through a pad of Celite to remove the solid precipitate.

  • Separate the organic layer, dry, and concentrate.

Method 2: KF/Silica Gel Chromatography For stubborn cases, tin impurities can be removed during chromatography.[17]

  • Prepare a silica gel slurry using the desired eluent system.

  • In a separate container, finely grind potassium fluoride (10% by weight of the silica gel) and mix it thoroughly with the silica gel slurry.

  • Pack the column with this KF/silica mixture.

  • Load the crude product and elute as normal. The organotin byproducts will react with the KF and remain irreversibly bound to the stationary phase.

Conclusion

2-Morpholino-5-(tributylstannyl)pyridine is a highly effective and strategic building block for the synthesis of complex molecules. Its utility in Stille cross-coupling reactions provides a reliable method for introducing the medicinally relevant morpholinopyridine scaffold. While the inherent toxicity and purification challenges of organotin compounds require meticulous handling and purification protocols, the synthetic advantages often outweigh these concerns. By understanding the mechanistic principles and adhering to the practical, self-validating protocols described herein, researchers can confidently leverage this powerful reagent to advance their synthetic campaigns in drug discovery and materials science.

References

  • ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]

  • ACS Publications. Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • ResearchGate. Review of organotin compounds: chemistry and applications. [Link]

  • Shandong Look Chemical. An efficient method for removing organotin impurities. [Link]

  • Journal of Sustainable Materials Processing and Management. Synthesis and Applications of Organotin (IV) Compounds: Mini Review. [Link]

  • Google Patents. Method for removing organotin compound.
  • Carl Roth. Safety Data Sheet: Pyridine. [Link]

  • ACS Publications. Organotin Compounds. [Link]

  • ResearchGate. How do you get rid of organotin waste?[Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]

  • PubMed. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A. [Link]

  • Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]

  • PENTA. SAFETY DATA SHEET - Pyridine. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Dalton Transactions (RSC Publishing). Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br. [Link]

  • NIH. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field. [Link]

  • University of Babylon. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]

  • ResearchGate. Morpholine as ubiquitous pharmacophore in medicinal chemistry. [Link]

Sources

Methodological & Application

Application Note: A Strategic Guide to Stille Coupling with Electron-Rich Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Pyridine Paradox in Cross-Coupling

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organostannane reagents.[1][2] This palladium-catalyzed reaction forges critical sp²-sp² carbon-carbon bonds, finding extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] While versatile, the Stille reaction encounters significant hurdles when applied to heterocyclic substrates, particularly electron-rich pyridines.[5]

The inherent Lewis basicity of the pyridine nitrogen atom presents a fundamental challenge. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately sluggish or failed reactions. This issue is magnified in pyridines bearing electron-donating groups (EDGs) such as amino or alkoxy moieties, which increase the nucleophilicity of the ring nitrogen.[6][7] Furthermore, these EDGs render the C-X bond (where X is a halide or pseudohalide) less susceptible to oxidative addition, a critical step in the catalytic cycle.[8]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions necessary to achieve successful Stille couplings with these challenging electron-rich pyridine substrates. We will dissect the causality behind experimental choices, from catalyst and ligand selection to the strategic use of additives, and provide robust, field-tested protocols.

The Core Challenge: Catalyst Inhibition and Substrate Deactivation

The primary obstacle in the Stille coupling of electron-rich pyridines is the parasitic interaction between the pyridine's nitrogen lone pair and the palladium catalyst. This interaction can sequester the active catalytic species, effectively removing it from the productive catalytic cycle.

Catalyst_Inhibition Figure 1. Catalyst Inhibition by Electron-Rich Pyridine cluster_cycle Productive Catalytic Cycle cluster_inhibition Inhibitory Pathway Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Inactive_Complex [Pd(Py)nL_m] Complex (Inactive) Pd(0)L2->Inactive_Complex Coordination (Deactivation) Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Pyridine Electron-Rich Pyridine Pyridine->Inactive_Complex

Caption: Catalyst Inhibition by Electron-Rich Pyridine.

This deactivation necessitates a carefully designed catalytic system. The goal is to employ components that favor the desired catalytic turnover by sterically or electronically discouraging the formation of stable, off-cycle palladium-pyridine complexes.

Optimizing Reaction Parameters: A Multi-faceted Approach

Success with these challenging substrates hinges on the strategic optimization of several key parameters. Each choice is designed to either accelerate a rate-limiting step in the catalytic cycle or mitigate catalyst inhibition.

Palladium Precatalyst and Ligand Selection

The choice of palladium source and, more importantly, the ancillary ligand is paramount.

  • Palladium Source : While traditional sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective, modern, well-defined precatalysts often provide superior results due to their stability and high activity.[9] Palladium(II) sources like Pd(OAc)₂ are also common, forming the active Pd(0) species in situ.[3]

  • Ligands : The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting transmetalation and reductive elimination steps.[8]

    • Bulky, Electron-Rich Phosphines : Ligands such as the biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their steric bulk promotes reductive elimination and can disfavor the binding of the pyridine substrate to the metal center.[3]

    • N-Heterocyclic Carbenes (NHCs) : NHC ligands form very stable bonds with palladium, creating robust catalysts that are resistant to deactivation. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization Initiation) type precatalysts, which feature an NHC ligand, are particularly well-suited for coupling challenging heterocyclic substrates.[10][11]

The Crucial Role of Additives

Additives are not mere accessories; they are often essential for driving the reaction to completion.

  • Copper(I) Iodide (CuI) : CuI is the most common and impactful additive in Stille couplings, often accelerating reaction rates by several orders of magnitude.[8] Its precise role is debated but is theorized to involve a separate transmetalation pathway where the organostannane first reacts with CuI to form a more reactive organocuprate species, which then transmetalates with the palladium complex. In ethereal solvents, CuI may also act as a phosphine scavenger, freeing up a coordination site on the palladium and activating it for subsequent steps.[8][12]

  • Lithium Chloride (LiCl) : In polar aprotic solvents like THF or DMF, LiCl can significantly accelerate the reaction. It is believed to function by displacing the halide or pseudohalide on the palladium(II) intermediate, forming a more reactive complex for transmetalation.[8] Additionally, it increases the polarity of the medium, which can facilitate the departure of anionic leaving groups.[8]

Solvent, Temperature, and Leaving Group Considerations
  • Solvents : Polar aprotic solvents such as DMF, NMP, dioxane, or toluene are typically employed. The choice of solvent can influence catalyst solubility and the rate of key elementary steps.

  • Temperature : Reactions are often heated, typically between 80-120 °C , to overcome the activation energy barriers associated with oxidative addition and other steps in the cycle.

  • Leaving Group : The reactivity of the electrophilic partner follows the general trend: I > Br > OTf >> Cl, OTs, OMs .[3][8] While iodides and bromides are most common, the development of powerful catalyst systems has enabled the use of more challenging tosylates (OTs) and mesylates (OMs).[3] For electron-rich pyridines, a more reactive leaving group like iodide or bromide is strongly recommended to facilitate the initial oxidative addition step.

Data-Driven Protocol Development

The following table summarizes conditions used for the Stille coupling of challenging aryl sulfonates, demonstrating the effectiveness of a Pd(OAc)₂/XPhos system. While not exclusively pyridine substrates, the data illustrates the successful coupling of less reactive electrophiles, a principle directly applicable to electron-rich pyridines.

EntryAryl SulfonateStannaneYield (%)
1Phenyl tosylate4-methoxyphenyltributylstannane76
24-tert-butylphenyl mesylateTributyl(phenyl)stannane86
33-Methoxyphenyl mesylateTributyl(phenyl)stannane78
43-Pyridyl tosylateTributyl(phenyl)stannane51
(Data synthesized from Forsyth, C. J., & Rodrigue, J. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES...)[3]

The successful coupling of 3-pyridyl tosylate (Entry 4), albeit in a modest yield, highlights that these reactions are feasible but sensitive. The lower yield compared to carbocyclic analogues underscores the inherent challenge of the pyridine substrate.[3]

Experimental Protocols

The following protocols provide a general framework and a specific example for conducting Stille couplings with electron-rich pyridines.

General Workflow for Stille Coupling

Experimental_Workflow Figure 2. General Experimental Workflow prep 1. Reagent Preparation (Flask drying, inert atmosphere) reagents 2. Addition of Reagents (Solvent, Pyridine Substrate, Stannane, Additives (CuI, LiCl)) prep->reagents catalyst 3. Catalyst Addition (Pd source, Ligand) reagents->catalyst reaction 4. Reaction (Heating under inert gas, TLC/LC-MS monitoring) catalyst->reaction workup 5. Aqueous Workup (Quenching, Extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: General Experimental Workflow.

Protocol 1: General Procedure for Coupling an Electron-Rich Pyridyl Bromide

This protocol is a generalized starting point for optimization.

Materials:

  • Electron-rich pyridyl bromide (1.0 equiv)

  • Organostannane (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • XPhos (6 mol%) or PPh₃ (12 mol%)

  • CuI (10 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane, DMF, or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the pyridyl bromide (e.g., 1.0 mmol), the organostannane (1.2 mmol), and CuI (0.1 mmol, 19 mg).

  • Add the palladium source (e.g., Pd₂(dba)₃, 0.025 mmol, 23 mg) and the ligand (e.g., XPhos, 0.06 mmol, 29 mg).

  • Add 5 mL of anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with a saturated aqueous solution of KF (2 x 20 mL) to remove tin byproducts, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Note: The use of a bulky biarylphosphine ligand (XPhos) is intended to accelerate reductive elimination.[8] The addition of CuI is critical to facilitate the transmetalation step, which is often rate-limiting, especially with unreactive partners.[8][13]

The Stille Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization.

Stille_Cycle Figure 3. The Stille Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition R1R2 R¹-R² (Product) Pd0->R1R2 PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination SnX X-SnR₃ PdII_R1R2->SnX center RX R¹-X (Pyridyl-X) RX->PdII_RX SnR2 R²-SnR₃ SnR2->PdII_R1R2

Caption: The Stille Catalytic Cycle.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Catalyst deactivation by pyridine substrate. 2. Inefficient oxidative addition. 3. Impure/wet solvent or reagents.1. Switch to a more robust ligand system (e.g., bulky biarylphosphine, NHC). Increase catalyst loading. 2. Use a more reactive leaving group (I > Br > OTf). Increase reaction temperature. 3. Use freshly distilled/dried and degassed solvents.
Stannane Homocoupling 1. Reaction conditions too harsh. 2. Oxygen contamination.1. Lower the reaction temperature. 2. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
Des-halogenation of Pyridine Presence of a hydrogen source and competing side reactions.Ensure anhydrous conditions. Sometimes unavoidable with very electron-rich systems.
Difficulty Removing Tin Byproducts Tributyltin salts are often oily and non-polar.1. Use a saturated aqueous KF wash during workup. 2. Use stannanes with more polar groups if possible. 3. Add 1-2% triethylamine to the eluent during column chromatography.

Conclusion

The Stille coupling of electron-rich pyridines, while challenging, is an achievable and valuable transformation. Success is not found in a single set of "magic" conditions but in a rational, multi-parameter approach. By understanding the root cause of reactivity issues—namely, catalyst inhibition—researchers can strategically employ robust catalyst systems featuring bulky, electron-rich ligands, and leverage the power of additives like CuI to facilitate rate-limiting steps. The protocols and principles outlined in this guide provide a strong foundation for developing efficient and reliable methods for the synthesis of complex, pyridine-containing molecules essential to pharmaceutical and materials science.

References

  • Title: Stille reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Mechanisms of the Stille Reaction Source: University of Windsor URL: [Link]

  • Title: Stille Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM Source: PMC - NIH URL: [Link]

  • Title: Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction Source: YouTube URL: [Link]

  • Title: Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Stille Coupling Source: NROChemistry URL: [Link]

  • Title: Why is pyridine used when making tosyl esters from alcohols? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives Source: PubMed URL: [Link]

  • Title: How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Source: RSC Publishing URL: [Link]

  • Title: The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: PubMed URL: [Link]

  • Title: Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene) Source: ResearchGate URL: [Link]

  • Title: Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction Source: ResearchGate URL: [Link]

  • Title: [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions Source: MDPI URL: [Link]

Sources

Application Notes and Protocols for the Stille Coupling of 2-Morpholino-5-(tributylstannyl)pyridine with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholinopyridine Scaffold

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] When appended to a pyridine ring, it forms the 2-morpholinopyridine scaffold, a structural motif present in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2][3] The functionalization of this scaffold, particularly at the C-5 position, allows for the exploration of chemical space and the optimization of ligand-target interactions.

The Stille cross-coupling reaction offers a robust and versatile method for creating carbon-carbon bonds, even in the presence of a wide array of functional groups.[4][5] This palladium-catalyzed reaction between an organostannane and an organic halide is a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals.[4][6] This application note provides a detailed guide to the use of 2-Morpholino-5-(tributylstannyl)pyridine as a key building block for the synthesis of 5-aryl-2-morpholinopyridines via the Stille coupling, a class of compounds with significant potential in drug discovery.[7][8]

The Stille Coupling Reaction: A Mechanistic Overview

The Stille reaction proceeds through a catalytic cycle involving a palladium(0) complex.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent, in this case, 2-Morpholino-5-(tributylstannyl)pyridine, exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Mechanism Pd0 Pd(0)Ln Intermediate1 Ar-Pd(II)(L)n-X Pd0->Intermediate1 Ar-X L1 Oxidative Addition ArX Ar-X (Aryl Halide) Stannane R-SnBu3 (Organostannane) Product Ar-R (Coupled Product) SnX X-SnBu3 OxAdd Oxidative Addition Transmetal Transmetalation RedElim Reductive Elimination Intermediate2 Ar-Pd(II)(L)n-R Intermediate1->Intermediate2 R-SnBu3 L2 Transmetalation Intermediate2->Pd0 Ar-R L3 Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

While not commercially available, the title compound can be synthesized from 2-morpholino-5-bromopyridine. This precursor can be prepared via nucleophilic aromatic substitution of 2,5-dibromopyridine with morpholine. The subsequent stannylation can be achieved through a lithium-halogen exchange followed by quenching with tributyltin chloride, a method analogous to the synthesis of similar tributylstannylpyridines.[9]

Detailed Experimental Protocol: Stille Coupling with an Aryl Bromide

This protocol describes a general procedure for the Stille coupling of 2-Morpholino-5-(tributylstannyl)pyridine with a representative aryl bromide.

Materials:

  • 2-Morpholino-5-(tributylstannyl)pyridine (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-Morpholino-5-(tributylstannyl)pyridine and the aryl bromide.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Rationale for Procedural Steps:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, hence the requirement for an inert atmosphere.

  • Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalytic cycle and lead to side reactions.

  • Excess Aryl Bromide: A slight excess of the aryl bromide can help drive the reaction to completion.

  • KF Wash: The fluoride ions effectively precipitate the tributyltin bromide byproduct as insoluble tributyltin fluoride, facilitating its removal.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 2-Morpholino-5-(tributylstannyl)pyridine & Aryl Bromide setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent catalyst Add Pd(PPh3)4 solvent->catalyst degas Degas Mixture (Vacuum/Inert Gas Cycles) catalyst->degas react Heat and Stir (100-110 °C) degas->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (KF wash) monitor->workup Complete purify Column Chromatography workup->purify product Pure 5-Aryl-2-morpholinopyridine purify->product

Sources

Application of 2-Morpholino-5-(tributylstannyl)pyridine in Total Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Morpholinopyridine Moiety

The morpholinopyridine scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The incorporation of a morpholine ring onto a pyridine core can significantly enhance a molecule's pharmacological properties, including aqueous solubility, metabolic stability, and target-binding interactions. This makes the development of robust and versatile synthetic methods for the introduction of this moiety a critical endeavor. 2-Morpholino-5-(tributylstannyl)pyridine emerges as a key reagent in this context, providing a powerful tool for the construction of complex biaryl and heteroaryl structures through palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the application of 2-Morpholino-5-(tributylstannyl)pyridine in organic synthesis, with a particular focus on its use in Stille cross-coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for a representative coupling reaction, and discuss the critical parameters for successful execution.

The Stille Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Stille cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[1] Its broad functional group tolerance, stability of the organostannane reagents to air and moisture, and generally high yields have established it as a cornerstone in the synthesis of complex molecules, including natural products and pharmaceuticals.

The general catalytic cycle of the Stille reaction is depicted below:

Stille_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition (R¹-X) Product R¹-R² (Coupled Product) PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation (R²-SnBu₃) PdII_2->Pd0 Reductive Elimination PdII_2->Product Byproduct X-SnBu₃ PdII_2->Byproduct R1X R¹-X (Aryl/Vinyl Halide) R1X->PdII_1 R2Sn R²-SnBu₃ (2-Morpholino-5-pyridylstannane) R2Sn->PdII_2

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

2-Morpholino-5-(tributylstannyl)pyridine: A Specialized Building Block

2-Morpholino-5-(tributylstannyl)pyridine (CAS No. 223556-07-8) is a specialized organostannane reagent designed for the introduction of the 2-morpholinopyridine moiety. The tributylstannyl group at the 5-position of the pyridine ring provides the nucleophilic carbon for the Stille coupling, while the morpholino group at the 2-position imparts the desired physicochemical properties to the final product.

Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

While commercially available, understanding the synthesis of this reagent provides valuable insight into its properties. A common route to analogous pyridylstannanes involves a halogen-lithium exchange followed by quenching with a trialkyltin halide. A plausible synthetic route is outlined below:

Synthesis_Scheme cluster_synthesis Synthetic Pathway Start 5-Bromo-2-morpholinopyridine Intermediate 2-Morpholino-5-lithiopyridine Start->Intermediate n-BuLi, THF, -78 °C Product 2-Morpholino-5-(tributylstannyl)pyridine Intermediate->Product Bu₃SnCl

Figure 2: A plausible synthetic route to 2-Morpholino-5-(tributylstannyl)pyridine.

Experimental Protocol: Stille Coupling of 2-Morpholino-5-(tributylstannyl)pyridine with an Aryl Bromide

The following protocol provides a general procedure for the Stille coupling of 2-Morpholino-5-(tributylstannyl)pyridine with a generic aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Materials and Reagents
  • 2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous and degassed toluene or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes)

Reaction Setup and Execution

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add aryl bromide, 2-morpholino-5-(tributylstannyl)pyridine, and Pd(PPh₃)₄ to a dry Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous, degassed solvent via syringe. B->C D 4. Heat the reaction mixture to 80-110 °C with vigorous stirring. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool the reaction to room temperature. E->F G 7. Quench with saturated aqueous KF solution and stir for 1 hour. F->G H 8. Filter through Celite® and extract the aqueous layer with ethyl acetate. G->H I 9. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. H->I J 10. Purify the crude product by silica gel column chromatography. I->J

Figure 3: A step-by-step workflow for the Stille coupling reaction.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Reaction Parameters and Optimization

The success of the Stille coupling with 2-Morpholino-5-(tributylstannyl)pyridine can be influenced by several factors. The following table summarizes key parameters and provides insights for optimization.

ParameterGeneral RecommendationRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃Pd(PPh₃)₄ is often effective for a wide range of substrates. For less reactive aryl chlorides, or to improve reaction rates, a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand such as P(o-tol)₃ or AsPh₃ can be beneficial.
Solvent Toluene, Dioxane, DMFToluene and dioxane are common choices due to their ability to dissolve the reactants and their relatively high boiling points. N,N-Dimethylformamide (DMF) can sometimes accelerate the reaction but may require higher purification effort. All solvents must be anhydrous and degassed to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction temperature is substrate-dependent. Higher temperatures are generally required for less reactive halides (e.g., chlorides). Overheating can lead to decomposition of the catalyst and/or starting materials.
Additives CuI, LiClThe addition of copper(I) iodide (CuI) can have a co-catalytic effect, accelerating the transmetalation step. Lithium chloride (LiCl) can also enhance the reaction rate by facilitating the dissociation of ligands from the palladium center.
Stoichiometry 1.0-1.2 equivalents of stannaneA slight excess of the organostannane is typically used to ensure complete consumption of the more valuable coupling partner.

Safety and Handling Considerations

Organotin compounds, including 2-Morpholino-5-(tributylstannyl)pyridine, are toxic and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all tin-containing waste in designated, properly labeled containers.

Conclusion

2-Morpholino-5-(tributylstannyl)pyridine is a valuable and versatile reagent for the synthesis of complex molecules containing the medicinally important morpholinopyridine scaffold. Through the robust and reliable Stille cross-coupling reaction, this building block can be efficiently incorporated into a wide range of molecular architectures. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and adherence to proper safety protocols will enable researchers to successfully employ this reagent in their synthetic endeavors, paving the way for the discovery and development of novel therapeutics.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986, 25 (6), 508–524.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997, 50, 1–652.

Sources

Troubleshooting & Optimization

Optimizing Stille coupling yields with "2-Morpholino-5-(tributylstannyl)pyridine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the intricacies of palladium-catalyzed cross-coupling reactions requires a blend of theoretical knowledge and practical expertise. This guide is dedicated to helping you optimize the Stille coupling of "2-Morpholino-5-(tributylstannyl)pyridine," a valuable building block in medicinal chemistry, by addressing the specific challenges you may encounter in the lab.

The Stille reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and the stability of its organostannane reagents.[1][2][3] However, coupling electron-rich, heteroaromatic stannanes like 2-Morpholino-5-(tributylstannyl)pyridine presents unique challenges. The inherent nucleophilicity and potential for Lewis base coordination from the pyridine nitrogen or morpholino oxygen can lead to catalyst inhibition, slow reaction rates, and undesirable side reactions.

This document is structured as a dynamic troubleshooting guide and FAQ section. We will move beyond simple procedural lists to explain the causality behind our recommendations, empowering you to make informed decisions to maximize your reaction yields and purity.

This section addresses the most frequent problems encountered during the Stille coupling of 2-Morpholino-5-(tributylstannyl)pyridine.

Question 1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Answer: Low or no conversion is typically indicative of an issue with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4][5] For this specific substrate, the bottleneck is often a slow transmetalation step or catalyst deactivation.

Causality: The 2-morpholino group makes the pyridine ring electron-rich. While this can facilitate oxidative addition to an aryl halide, the Lewis basic sites (pyridine N, morpholino O) can non-productively coordinate to the palladium center. This coordination can inhibit the crucial transmetalation step where the pyridine moiety is transferred from tin to palladium. Furthermore, the Pd(0) catalyst itself may be inactive or degraded.

Troubleshooting Workflow:

G start Low / No Conversion check_sm TLC/LC-MS Analysis: Are starting materials consumed? start->check_sm no_sm_consumed No SM Consumption: Catalyst Inactivity / Slow Kinetics check_sm->no_sm_consumed No sm_consumed SM Consumed, No Product: Side Reactions Dominate check_sm->sm_consumed Yes sol_catalyst Action 1: Verify Catalyst - Use fresh Pd(0) source (e.g., Pd(PPh3)4) - Or, pre-generate Pd(0) from Pd(II) (e.g., Pd(OAc)2/ligand) no_sm_consumed->sol_catalyst sol_ligand Action 2: Change Ligand - Switch to electron-rich, bulky ligands (e.g., P(t-Bu)3, SPhos) to accelerate oxidative addition & reductive elimination. sol_catalyst->sol_ligand sol_temp Action 3: Increase Temperature - Incrementally increase temp. by 20 °C. - Consider microwave irradiation. sol_ligand->sol_temp check_byproducts Identify Byproducts: 1. Protodestannylation? 2. Stannane Homocoupling? sm_consumed->check_byproducts protodestannylation Protodestannylation Product Found (Morpholinopyridine) check_byproducts->protodestannylation 1 homocoupling Stannane Dimer Found (Bipyridine) check_byproducts->homocoupling 2 sol_proto Action: Rigorous Anhydrous Conditions - Flame-dry glassware. - Use freshly distilled, degassed solvent. - Ensure inert atmosphere (Ar/N2). protodestannylation->sol_proto sol_homo Action: Add Cu(I) Co-catalyst - Add CuI (10-20 mol%). - This accelerates transmetalation, outcompeting homocoupling. homocoupling->sol_homo Stille_Cycle cluster_info Key: Ar = Aryl Halide Partner Het = 2-Morpholinopyridin-5-yl X = Halide (Br, I) L = Ligand (e.g., PPh₃) Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A trans-[Ar-Pd(II)(X)L₂] OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal Het-SnBu₃ PdII_B trans-[Ar-Pd(II)(Het)L₂] Transmetal->PdII_B + Bu₃SnX Isomerization Isomerization PdII_B->Isomerization RedElim Reductive Elimination RedElim->Pd0 Ar-Het (Product) Isomerization->RedElim cis-[Ar-Pd(II)(Het)L₂] k1 k2

Sources

Purification of "2-Morpholino-5-(tributylstannyl)pyridine" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Morpholino-5-(tributylstannyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this organostannane reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with purifying this specific molecule.

The presence of the morpholino group and the tributylstannyl moiety presents a unique set of purification challenges, primarily related to removing polar and nonpolar tin-based impurities while managing the chromatographic behavior of the basic pyridine nitrogen. This guide offers a structured, question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Morpholino-5-(tributylstannyl)pyridine from a crude reaction mixture.

Question 1: My crude ¹H NMR spectrum shows unreacted 5-bromo-2-morpholinopyridine. How can I remove it?

Answer:

The presence of the starting material, 5-bromo-2-morpholinopyridine, is a common issue if the initial metal-halogen exchange or the subsequent quenching with tributyltin chloride was incomplete. Due to the significant polarity difference between the starting material and the desired product, purification is typically straightforward using silica gel column chromatography.

Causality: The tributylstannyl group is significantly less polar than a bromine atom. This difference allows for effective separation by chromatography. The morpholino group imparts a degree of polarity to both molecules, but the dominant factor for elution order will be the large, greasy tributyltin group on the product.

Step-by-Step Protocol for Chromatographic Removal of 5-bromo-2-morpholinopyridine:

  • Prepare the Crude Mixture: Concentrate your crude reaction mixture in vacuo to obtain a viscous oil or solid. It is often beneficial to dissolve this residue in a minimal amount of a nonpolar solvent like hexanes or toluene and filter it through a small plug of Celite® to remove any insoluble inorganic salts before loading it onto the column.

  • Select the Stationary Phase: Use standard flash-grade silica gel (230-400 mesh).

  • Choose the Eluent System: The key is to use a solvent system with low to moderate polarity. The increased polarity of your target molecule compared to simpler stannanes like 2-(tributylstannyl)pyridine means you will likely need a slightly more polar eluent system than is typical for organostannanes.

    • Starting Point: Begin with a solvent system of 5-10% ethyl acetate in hexanes. The basicity of the pyridine nitrogen can cause peak tailing on silica gel.[1] To mitigate this, add 0.5-1% triethylamine (TEA) to your eluent system. The TEA will competitively bind to the acidic silanol groups on the silica, leading to sharper peaks and better separation.[2]

    • Optimization: Monitor the separation using Thin Layer Chromatography (TLC). The desired product, being less polar, should have a higher Rf value than the starting bromopyridine. Adjust the ethyl acetate concentration to achieve a product Rf of ~0.3-0.4 for optimal separation.

  • Column Chromatography:

    • Dry-load the crude material onto a small amount of silica gel for best results, especially if the crude mixture is an oil.

    • Run the column, collecting fractions and monitoring by TLC.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Compound Expected Polarity Expected Elution Order (Normal Phase)
Hexabutylditin (byproduct)Very Low1st
2-Morpholino-5-(tributylstannyl)pyridine Low to Medium2nd
5-bromo-2-morpholinopyridine (starting material)Medium to High3rd
Tributyltin oxide/halides (byproducts)High/VariableMay stick to baseline or streak
Question 2: My crude product is contaminated with significant amounts of tin byproducts (e.g., hexabutylditin, tributyltin oxide). How can I remove these effectively?

Answer:

Organotin impurities are the most common challenge in purifying products from Stille couplings or similar organostannane syntheses.[3] Hexabutylditin ((Bu₃Sn)₂) forms from the coupling of stannyl anions or radicals, while tributyltin halides (Bu₃SnX) and their hydrolysis product, bis(tributyltin) oxide ((Bu₃Sn)₂O), are also frequent contaminants. A combination of a chemical wash and chromatography is the most robust solution.

Causality: The high toxicity of organotin compounds necessitates their thorough removal.[4] Aqueous potassium fluoride (KF) reacts with tributyltin halides and oxide to form tributyltin fluoride (Bu₃SnF), a sparingly soluble solid that can often be filtered off.[2] Any remaining organotin impurities can then be separated chromatographically.

Workflow for Removing Tin Byproducts:

G cluster_0 Initial Workup cluster_1 Separation cluster_2 Final Purification crude Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, Et₂O) kf_wash Wash with Saturated Aqueous KF Solution (2-3x) crude->kf_wash Key Step filter Filter through Celite® (if precipitate forms) kf_wash->filter dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) kf_wash->dry if no precipitate filter->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography (Hexanes/EtOAc + 1% TEA) concentrate->chromatography pure_product Pure Product chromatography->pure_product

Caption: Workflow for the removal of tin byproducts.

Step-by-Step Protocol for Tin Impurity Removal:

  • Aqueous KF Wash:

    • Dilute the crude reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for 1-2 minutes for each wash.[2]

    • A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface.[2]

  • Filtration (if necessary): If a significant amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite®. Rinse the Celite® pad with the organic solvent used for dilution.

  • Final Workup: Separate the organic layer, wash it once with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by silica gel chromatography as described in Question 1. Hexabutylditin is very nonpolar and will elute quickly in a hexane-based system, well before your more polar product.

Question 3: How can I effectively monitor the purification by TLC? My spots are not visible under UV light.

Answer:

While the pyridine ring in your product should be UV active (visible at 254 nm), organotin compounds often show weak absorbance. Furthermore, key byproducts like hexabutylditin are not UV active. Therefore, relying solely on UV visualization is insufficient. A chemical stain is required for confident analysis.

Causality: Many organic compounds do not absorb UV light efficiently. Chemical stains react with functional groups on the analytes or with the analytes themselves to produce colored spots, allowing for their visualization.[5] Iodine vapor is a general-purpose stain that reversibly complexes with many organic compounds, while potassium permanganate is a strong oxidizing agent that reacts with oxidizable functional groups.

Recommended TLC Visualization Methods:

  • UV Light (254 nm): Use this as your first visualization method. Your product and the bromo-pyridine starting material should appear as dark spots on a fluorescent green background.

  • Iodine Chamber:

    • Place a few crystals of solid iodine in a sealed chamber (a jar with a lid works well).

    • After developing your TLC plate and marking the UV-visible spots, place the plate in the iodine chamber.

    • Most organic compounds, including non-UV active ones like hexabutylditin, will appear as brown spots as they adsorb the iodine vapor.[6]

    • Note: The spots are not permanent, so circle them with a pencil immediately after removal from the chamber.

  • Potassium Permanganate (KMnO₄) Stain:

    • This is an oxidative stain that is very effective for a wide range of compounds.

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. This solution is stable for months.

    • Use: Dip the TLC plate in the stain and gently warm with a heat gun. Your product and impurities will appear as yellow-brown spots on a purple background.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for 2-Morpholino-5-(tributylstannyl)pyridine?

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration Notes
Pyridine H-6~8.2 - 8.4d or s1HMost downfield pyridine proton, adjacent to N.
Pyridine H-4~7.5 - 7.7dd1HCoupled to H-3 and H-6.
Pyridine H-3~6.7 - 6.9d1HCoupled to H-4.
Morpholino (-OCH₂CH₂ N-)~3.8 - 4.0t4HProtons adjacent to the oxygen atom.
Morpholino (-OCH₂CH₂ N-)~3.3 - 3.5t4HProtons adjacent to the nitrogen atom.
Tributyl (-SnCH₂ -)~0.9 - 1.2t6HAlpha protons of the butyl groups, often with tin satellites.
Tributyl (-SnCH₂CH₂CH₂ CH₃)~1.2 - 1.6m12HMethylene protons of the butyl groups.
Tributyl (-CH₂CH₃ )~0.8 - 0.9t9HMethyl protons of the butyl groups.

Q2: Is 2-Morpholino-5-(tributylstannyl)pyridine stable? How should I store it?

Organostannanes can exhibit limited stability, particularly towards acidic conditions and, in some cases, air and light.

  • Hydrolytic Instability: The carbon-tin bond can be cleaved by strong acids. Avoid acidic workup conditions or chromatography on un-neutralized silica gel if possible. The use of TEA in the eluent helps to maintain a basic environment.

  • Oxidative Instability: While many organostannanes are relatively air-stable, it is good practice to store them under an inert atmosphere (nitrogen or argon) to prevent slow oxidation over time.

  • Storage: For long-term storage, it is recommended to keep the purified compound in a sealed vial under an inert atmosphere at a low temperature (2-8 °C or -20°C).[4][7]

Q3: What are the main safety concerns when handling this compound?

Organotin compounds are highly toxic and require careful handling.

  • Toxicity: Tributyltin compounds are known to be toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[8] They are also very toxic to aquatic life.[8]

  • Handling: Always handle 2-Morpholino-5-(tributylstannyl)pyridine and any crude mixtures containing it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (nitrile gloves are a common choice).

  • Waste Disposal: All tin-containing waste, both solid and liquid, must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour organotin waste down the drain.

References

  • PubChem. 2-(Tributylstannyl)pyridine. [Link]

  • Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: (E)-4-DODECEN-6-ONE. [Link]

  • PubMed Central (PMC). Trace Level Quantitation of Phenyltin Compounds Using HPTLC. [Link]

  • Royal Society of Chemistry. Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Shandong Look Chemical. An efficient method for removing organotin impurities. [Link]

  • YouTube. Visualizing a TLC plate. [Link]

  • Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ResearchGate. How can I remove tributylphosphine and tributylphosphine oxide from the reaction mixture?. [Link]

  • Wikipedia. Stille reaction. [Link]

Sources

Technical Support Center: Purification of Morpholine-Containing Compounds from Tributyltin Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development who utilize organotin reagents, particularly in Stille cross-coupling reactions, to synthesize complex molecules.[1][2][3] A recurring and critical challenge is the efficient removal of toxic tributyltin (TBT) byproducts from the desired morpholine-containing products.[2] Morpholine, a common scaffold in pharmacologically active compounds, introduces specific purification challenges due to its basicity and polarity.[4]

This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize the purification of your morpholine-containing compounds from persistent organotin residues.

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification workflow in a question-and-answer format.

Problem 1: My ¹H NMR spectrum shows persistent tributyltin signals after standard silica gel chromatography.

Root Cause Analysis: Tributyltin byproducts, such as tributyltin chloride ((C₄H₉)₃SnCl) or tributyltin oxide (TBTO), can be surprisingly nonpolar and co-elute with your product on silica gel, especially if your target compound has a moderate polarity.[5][6] Simple chromatography is often insufficient for complete removal.[7]

Solution:

  • Aqueous Potassium Fluoride (KF) Wash: This is the most robust and widely adopted method.[8] The fluoride ion has a very high affinity for tin, forming the highly insoluble and easily filterable solid, tributyltin fluoride ((C₄H₉)₃SnF).[5][9]

    • Mechanism Insight: The driving force is the formation of the strong Sn-F bond and the low solubility of the resulting salt in common organic solvents.

  • DBU/Iodine Pre-treatment: If you suspect the presence of unreacted tributyltin hydride or hexa-n-butylditin, a pre-treatment step is advisable.[10] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine will convert these species to tributyltin iodide, which can then be effectively removed by a subsequent KF wash.[10]

Experimental Protocol: Aqueous KF Wash
  • Reaction Quench & Dilution: Once your reaction is complete, cool it to room temperature and dilute it with an organic solvent like ethyl acetate or diethyl ether.[11]

  • KF Wash: Transfer the diluted reaction mixture to a separatory funnel and wash it two to three times with a 1M aqueous solution of potassium fluoride. Shake the funnel for about a minute for each wash.[8]

  • Precipitate Formation: You will likely observe the formation of a white precipitate, (C₄H₉)₃SnF, at the interface of the organic and aqueous layers.[8]

  • Filtration: If a significant amount of solid forms, filter the entire biphasic mixture through a pad of Celite® to remove the precipitate.[11]

  • Final Washes & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate before concentrating.[11]

Problem 2: My morpholine-containing product is somewhat water-soluble, and I'm losing yield during the aqueous KF wash.

Root Cause Analysis: The basic nitrogen of the morpholine ring can become protonated, increasing the aqueous solubility of your product, leading to yield loss during extractive workups.

Solution:

  • K₂CO₃-Silica Chromatography: This is a highly effective method that avoids aqueous extraction.[10] A stationary phase of silica gel mixed with powdered anhydrous potassium carbonate can efficiently trap organotin impurities.

    • Mechanism Insight: The basicity of the potassium carbonate likely facilitates the reaction of the organotin halides with the silica surface, while also neutralizing any acidic species that might protonate your morpholine compound and cause it to streak on the column.

  • Liquid-Liquid Extraction with pH control: If you must use an extractive method, carefully control the pH. Keep the aqueous phase basic (pH > 8) to ensure your morpholine nitrogen remains in its freebase form, thus maximizing its partitioning into the organic layer.

Workflow Diagram: Selecting a Purification Method dot

G cluster_start Initial State cluster_decision Decision Point cluster_path1 Path 1: Low Water Solubility cluster_path2 Path 2: High Water Solubility cluster_end Final Product start Crude Reaction Mixture (Product + Tin Byproducts) is_water_soluble Is the morpholine product water-soluble? start->is_water_soluble kf_wash Aqueous KF Wash is_water_soluble->kf_wash No k2co3_chromatography K₂CO₃-Silica Chromatography is_water_soluble->k2co3_chromatography Yes filtration Filtration (Celite®) kf_wash->filtration chromatography1 Standard Silica Gel Chromatography filtration->chromatography1 end_product Purified Product chromatography1->end_product k2co3_chromatography->end_product

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of catalyst deactivation in the cross-coupling of 2-aminopyridines. Our goal is to equip you with the scientific understanding and practical solutions to overcome hurdles in your Suzuki-Miyaura and Buchwald-Hartwig reactions involving this important class of substrates.

Introduction: The "2-Aminopyridine Problem"

2-Aminopyridines are valuable building blocks in medicinal chemistry and materials science. However, their structure presents a unique challenge in transition metal-catalyzed cross-coupling reactions. The presence of two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—in close proximity creates a powerful bidentate chelation motif. This chelation to the metal center of the catalyst, typically palladium, can lead to the formation of highly stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity. This phenomenon, often referred to as "the 2-aminopyridine problem," is a primary cause of catalyst deactivation, leading to low yields or complete reaction failure.

This guide will dissect the mechanisms of this deactivation and provide actionable strategies to maintain catalyst activity and achieve successful couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling of a 2-aminopyridine derivative has stalled or resulted in a low yield. What is the most likely cause?

A1: Catalyst Inhibition via Bidentate Chelation

The most common culprit is the deactivation of the palladium catalyst through strong coordination with your 2-aminopyridine substrate or product. The pyridine nitrogen and the amino group can act as a pincer, binding tightly to the palladium center and forming a stable five-membered ring. This complex can be too stable to participate in the subsequent steps of the catalytic cycle, effectively removing the catalyst from the reaction.[1][2]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Primary Hypothesis cluster_2 Diagnostic & Corrective Actions cluster_3 Outcome A Low Yield or Stalled Reaction B Catalyst Deactivation by 2-Aminopyridine Chelation A->B Suspect C 1. Ligand Modification: - Increase steric bulk (e.g., Buchwald ligands) - Use electron-rich ligands B->C Address D 2. Modify Reaction Conditions: - Increase temperature - Screen different bases (e.g., K3PO4) B->D Address E 3. Substrate Modification (if possible): - N-protection of the amino group B->E Address F Improved Catalyst Turnover & Yield C->F D->F E->F

Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

Detailed Explanation of Corrective Actions:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount to preventing catalyst deactivation. Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often effective.[3] The steric hindrance provided by these ligands can disfavor the formation of the stable bidentate chelate, promoting the desired catalytic turnover.

  • Reaction Conditions Matter:

    • Temperature: Increasing the reaction temperature can sometimes provide the energy needed to break the stable palladium-aminopyridine complex and re-enter the catalytic cycle.

    • Base: The choice of base can influence the reaction outcome. While common bases like Na2CO3 are often used, switching to a stronger, non-coordinating base like K3PO4 can be beneficial.

  • Substrate Modification: If ligand and condition screening fails, consider protecting the 2-amino group (e.g., as an acetamide). This eliminates the bidentate chelation, although it adds extra steps to your synthesis.

Q2: I am attempting a Buchwald-Hartwig amination with a 2-haloaminopyridine, but the reaction is not proceeding. What are the potential issues?

A2: Multiple Deactivation Pathways

In addition to the bidentate chelation described above, Buchwald-Hartwig aminations of 2-haloaminopyridines can be susceptible to other deactivation pathways:

  • Formation of Off-Cycle Palladium Dimers: Especially with iodide substrates, inactive palladium-iodide bridged dimers can form, sequestering the active catalyst.[4]

  • Product Inhibition: The coupled product, an N-aryl-2-aminopyridine, can also act as a chelating ligand and inhibit the catalyst.

  • Beta-Hydride Elimination: This is a potential side reaction that can compete with reductive elimination, leading to undesired byproducts and consumption of the active catalyst.[5]

Visualizing Catalyst Deactivation:

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A L-Pd(0) B L-Pd(II)(Ar)(X) A->B Oxidative Addition C L-Pd(II)(Ar)(NR2) B->C Amine Coordination & Deprotonation D Inactive (L-Pd(II)-Aminopyridine) Chelate B->D Chelation by 2-Aminopyridine C->A Reductive Elimination (Product Formation) C->D Chelation by Product

Catalyst deactivation by 2-aminopyridine chelation.

Troubleshooting Protocol for Buchwald-Hartwig Amination:

  • Initial Setup Check:

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst oxidation and deactivation.

    • Reagent Purity: Use dry, high-purity reagents and solvents. Water can interfere with the reaction.

  • Systematic Screening of Reaction Parameters:

    • Catalyst System: Screen a panel of bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) in combination with a palladium source (e.g., Pd2(dba)3 or a pre-catalyst).

    • Base Selection: The choice of base is critical. Strong, non-coordinating bases like LiHMDS or NaOtBu are often required.

    • Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used.

  • If the reaction still fails, consider the following:

    • Homocoupling: The presence of homocoupled products (dimers of your starting materials) can indicate issues with the catalyst activation or stability.

    • Protodeboronation (in Suzuki reactions): Loss of the boronic acid group before cross-coupling can be an issue. This can sometimes be mitigated by using boronic esters or by carefully selecting the base and solvent system.

Data-Driven Recommendations

The following tables provide examples of successful cross-coupling reactions with 2-aminopyridine derivatives, offering starting points for your own optimizations.

Table 1: Successful Suzuki-Miyaura Couplings of 2-Pyridyl Nucleophiles

ElectrophileNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromoanisole2-PyridylboronatePd2(dba)3 / SPhosK3PO4Dioxane10074
3,5-Bis(trifluoromethyl)bromobenzene2-PyridylboronatePd2(dba)3 / SPhosK3PO4Dioxane10082
2-Bromotoluene2-PyridylboronatePd2(dba)3 / SPhosK3PO4Dioxane10085

Table 2: Successful Buchwald-Hartwig Aminations of 2-Haloaminopyridines

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridineMorpholinePd(OAc)2 / BINAPNaOtBuToluene8095
2-ChloropyridineAnilinePd2(dba)3 / XPhosK2CO3t-BuOH11085
2-Bromo-3-aminopyridinePiperidineRuPhos PrecatalystLiHMDSToluene10092

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Aminopyridine Derivative
  • Reaction Setup: To an oven-dried reaction vessel, add the 2-aminopyridine halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the degassed solvent (e.g., dioxane). Then, add the palladium source (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Haloaminopyridine
  • Reaction Setup: To an oven-dried reaction vessel, add the 2-haloaminopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Conclusion

Successfully navigating the cross-coupling of 2-aminopyridines hinges on understanding and mitigating the inherent potential for catalyst deactivation. By employing sterically demanding and electron-rich ligands, carefully selecting reaction conditions, and considering substrate modifications when necessary, researchers can overcome the "2-aminopyridine problem." This guide provides a framework for rational troubleshooting and optimization, enabling the efficient synthesis of these valuable compounds.

References

  • Hartwig, J. F. (1996). Palladium-Catalyzed Amination of Aryl Bromides with Morpholine and Piperidine. The Journal of Organic Chemistry, 61(9), 2908–2909. [Link]

  • Buchwald, S. L., & Mauger, C. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 6(12), 2043–2045. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Buchwald, S. L., & Surry, D. S. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). A General Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 13(18), 4914–4917. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Hagelia, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Sources

Technical Support Center: Column Chromatography of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of morpholine derivatives. As a Senior Application Scientist, I understand the unique challenges these valuable compounds present in chromatographic purification. Morpholine's basic nitrogen and polar ether moiety often lead to frustrating issues like severe peak tailing, poor resolution, and irreversible adsorption on standard silica gel columns.

This guide is designed to provide you with not just solutions, but a deeper understanding of the underlying principles governing the separation of these molecules. We will move from foundational questions to advanced troubleshooting, equipping you with the expertise to develop robust and efficient purification protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when developing a purification method for morpholine derivatives.

Q1: Why do my morpholine derivatives show severe peak tailing on a standard silica gel column?

Answer: This is the most prevalent issue and stems from a fundamental acid-base interaction. Standard silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The nitrogen atom in the morpholine ring is basic and can become protonated by these silanols. This strong ionic interaction, known as a secondary interaction, causes the molecule to "stick" to the stationary phase, eluting slowly and sporadically, which results in a broad, tailing peak.[1][2][3] This interaction can also lead to compound degradation or yield loss.[1]

Q2: What is the first and simplest modification I should try to improve peak shape?

Answer: The most direct approach is to neutralize the acidic silanol sites. This is achieved by adding a small amount of a basic modifier to your mobile phase.[4]

  • Triethylamine (TEA): Adding 0.1-2% TEA to the eluent is a very common and effective strategy.[5][6] The TEA is a stronger base than the morpholine derivative and will preferentially interact with the silanol groups, effectively "masking" them from your compound.[1]

  • Ammonia: Using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as a polar component of your mobile phase (e.g., in a dichloromethane/methanol system) also works well.[1]

Q3: When should I choose normal-phase vs. reversed-phase chromatography?

Answer: The choice depends on the overall polarity of your specific derivative.

  • Normal-Phase (NP) Chromatography: This is typically the first choice for synthetic organic compounds. It uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase (like hexane/ethyl acetate). If your morpholine derivative is relatively non-polar to moderately polar and soluble in common organic solvents, NP is suitable, provided you address the basicity issues as described in Q2.

  • Reversed-Phase (RP) Chromatography: This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[7] RP is an excellent choice for highly polar or ionizable morpholine derivatives that have poor retention in NP systems.[1] To ensure good peak shape in RP, it is crucial to control the pH of the mobile phase. For basic compounds like morpholines, using a high pH mobile phase (e.g., with ammonium hydroxide or TEA) ensures the compound is in its neutral, free-base form, which increases its hydrophobicity and retention.[1] A general guideline is to adjust the mobile phase pH to be two units above the amine's pKa.[1]

Q4: Are there alternative stationary phases to silica gel for normal-phase chromatography?

Answer: Yes. If mobile phase modifiers are insufficient or undesirable, changing the stationary phase is a powerful option.

  • Alumina: Alumina is available in acidic, neutral, and basic grades. Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it minimizes the strong acid-base interactions that cause tailing.[4]

  • Amine-Functionalized Silica: These are columns packed with silica gel that has been chemically modified with aminopropyl groups. This creates a basic surface that is ideal for purifying basic compounds without the need for mobile phase additives.[1]

Troubleshooting Guide: From Problem to Protocol

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of morpholine derivatives.

Problem 1: Severe Peak Tailing and Asymmetry
Probable CauseScientific ExplanationRecommended Solution(s)
Acid-Base Interaction The basic nitrogen of the morpholine interacts strongly with acidic silanol groups on the silica surface, causing non-ideal elution.[1][2]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your mobile phase to neutralize the silanol groups.[1][5][6] 2. Switch to a Basic Stationary Phase: Use basic or neutral alumina instead of silica gel.[4] 3. Use Functionalized Silica: Employ an amine-functionalized silica column to eliminate the need for mobile phase additives.[1]
Column Overloading Exceeding the binding capacity of the stationary phase causes the sample band to spread, leading to tailing.1. Reduce Sample Load: Ensure the crude material is 1-5% of the mass of the stationary phase.[4] 2. Use a Wider Column: For larger sample quantities, increase the column diameter to increase capacity.[4]
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the mobile phase can cause band broadening and tailing.1. Use the Mobile Phase: Dissolve the sample in the initial mobile phase solvent if possible. 2. Use a Weaker Solvent: Dissolve the sample in the minimum amount of a solvent weaker than or similar in polarity to the mobile phase. 3. Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[8]
Troubleshooting Workflow: Peak Tailing

G start Observe Peak Tailing check_modifier Is a basic modifier (e.g., TEA) in the mobile phase? start->check_modifier add_modifier Action: Add 1% TEA to the mobile phase. check_modifier->add_modifier No check_phase Is the stationary phase standard silica? check_modifier->check_phase Yes add_modifier->check_phase change_phase Action: Switch to neutral/basic alumina or an amine-functionalized column. check_phase->change_phase Yes check_load Is the sample load >2% of silica mass? check_phase->check_load No change_phase->check_load reduce_load Action: Reduce sample load or use a larger column. check_load->reduce_load Yes check_rp Consider Reversed-Phase (RP) with high pH mobile phase. check_load->check_rp No

Caption: A decision tree for troubleshooting peak tailing.

Problem 2: Poor Resolution or Co-elution of Compounds
Probable CauseScientific ExplanationRecommended Solution(s)
Inappropriate Solvent System The mobile phase polarity is not optimized to create a sufficient difference in the elution times of the target compound and impurities.1. Optimize Solvent Ratio: Run TLCs with various solvent ratios. Aim for a target compound Rf of 0.2-0.35 for good separation.[6] If Rf is too high, decrease polarity; if too low, increase polarity.[4] 2. Change Solvent Selectivity: If adjusting ratios fails, switch one of the solvents (e.g., try dichloromethane/methanol or toluene/acetone instead of hexane/ethyl acetate).[4] 3. Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the run. This can sharpen peaks and improve separation of complex mixtures.[6]
Poor Column Packing Voids, channels, or a disturbed silica bed can lead to band broadening and prevent proper separation.1. Repack the Column: Ensure the silica gel is packed uniformly as a slurry without any air bubbles. 2. Protect the Surface: Add a thin layer of sand on top of the silica bed after packing to prevent disturbance during solvent and sample loading.[8]
Column Overloading Too much sample saturates the stationary phase, causing bands to merge.1. Reduce Sample Load: Decrease the amount of crude material applied to the column. 2. Increase Column Dimensions: Use a longer or wider column to improve the separation capacity.
Problem 3: Compound Does Not Elute or Has Very Low Recovery
Probable CauseScientific ExplanationRecommended Solution(s)
Irreversible Adsorption The compound is too polar for the selected mobile phase, or it is binding irreversibly to the acidic silica gel.1. Drastically Increase Polarity: Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% TEA).[4] 2. Test for Stability: Before running the column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if a new spot (degradation product) appears or if the original spot remains at the baseline.[9] 3. Switch Chromatography Mode: This is a strong indicator that you should move to a more suitable technique like reversed-phase or ion-exchange chromatography.[4]
Compound Precipitation The compound is not soluble in the mobile phase and has crashed out at the top of the column. This can block flow.[5][9]1. Change Loading Method: Use the dry loading technique to avoid using a strong, incompatible loading solvent. 2. Modify Mobile Phase: Switch to a solvent system in which your compound is more soluble.[5]

Advanced & Alternative Techniques

When standard methods fail, more advanced chromatographic modes can offer a solution.

Decision Framework: Choosing the Right Chromatography Mode

G start Start: Characterize Morpholine Derivative is_chiral Is the compound chiral? start->is_chiral chiral_col Use Chiral Chromatography (e.g., polysaccharide-based CSP) is_chiral->chiral_col Yes is_polar Is the compound highly polar / water-soluble? is_chiral->is_polar No is_ionizable Is the compound strongly basic / ionizable? is_polar->is_ionizable Yes np_col Use Normal-Phase (Silica/Alumina) with basic modifier is_polar->np_col No rp_col Use Reversed-Phase (C18) with high pH buffer is_ionizable->rp_col No mm_col Use Mixed-Mode or Ion-Exchange Chromatography is_ionizable->mm_col Yes

Sources

Validation & Comparative

A Comparative Guide to Stannane Reagents: The Strategic Advantage of 2-Morpholino-5-(tributylstannyl)pyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power and Persistent Challenges of the Stille Reaction

In the landscape of carbon-carbon bond formation, the palladium-catalyzed Stille cross-coupling reaction remains a cornerstone methodology, prized for its remarkable functional group tolerance and the general stability of its organostannane reagents to air and moisture.[1][2][3][4] This robustness has cemented its role in the synthesis of complex molecules, from natural products to the active pharmaceutical ingredients (APIs) that form the basis of modern medicine.[3][5]

However, the practitioner's relationship with the Stille reaction is often one of cautious respect. The primary drawbacks are the inherent toxicity of organotin compounds and the often-arduous task of removing stoichiometric tin byproducts from reaction mixtures.[1][2][4][6] The choice of the organostannane reagent is therefore not merely a question of reactivity, but a strategic decision that impacts yield, purity, and overall synthetic efficiency.

This guide provides an in-depth comparison of various stannane reagents, with a specific focus on 2-Morpholino-5-(tributylstannyl)pyridine . We will explore how the unique structural features of this reagent offer distinct advantages in reactivity, purification, and direct applicability to drug discovery workflows, setting it apart from more conventional stannanes.

The Stille Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Stille reaction mechanism is crucial for appreciating the subtle yet significant differences between stannane reagents. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Stille_Cycle Stille Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X (Organopalladium Complex) OxAdd->PdII Transmetal Transmetalation (R²-SnBu₃) PdII->Transmetal Rate-Determining Step PdII_R1R2 R¹-Pd(II)-R² Transmetal->PdII_R1R2 Byproduct X-SnBu₃ Transmetal->Byproduct RedElim Reductive Elimination PdII_R1R2->RedElim Requires cis-isomerization RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic electrophile (R¹-X), forming a Pd(II) complex.[2]

  • Transmetalation: The organic group (R²) is transferred from the organostannane reagent to the palladium center, displacing the halide (X). This step is often rate-determining and is the key stage where the structure of the stannane reagent exerts its influence.

  • Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

A Comparative Analysis of Stannane Reagents

The ideal stannane reagent should exhibit high reactivity in the transmetalation step while ensuring that only the desired organic group is transferred. The non-transferable groups (typically butyl or methyl) are chosen for their low migratory aptitude.[1]

Category 1: Simple Aryl and Vinyl Stannanes
  • Examples: (Tributylstannyl)benzene, (Tributylstannyl)ethylene.

  • Profile: These are the workhorses of the Stille reaction. They are commercially available or readily synthesized. Their performance is well-documented, providing a reliable baseline for comparison.

  • Key Challenge: The primary difficulty lies in purification. The non-polar nature of these reagents and their corresponding tributyltin halide byproducts (e.g., Bu₃SnCl, Bu₃SnBr) makes chromatographic separation from similarly non-polar products challenging. This often necessitates multiple purification steps, reducing overall yield and increasing solvent waste.

Category 2: Standard Heteroaryl Stannanes
  • Examples: 2-(Tributylstannyl)pyridine, 5-(Tributylstannyl)thiazole.

  • Profile: These reagents are essential for introducing common heterocyclic motifs found in many biologically active molecules.[7] The presence of the heteroatom slightly increases the polarity of the molecule and its byproducts compared to simple aryl stannanes.

  • Key Challenge: While an improvement, the polarity difference is often insufficient to allow for easy separation, especially in complex molecular scaffolds. The toxicity of the tributyltin moiety remains a significant concern.[8][9]

The Subject of Comparison: 2-Morpholino-5-(tributylstannyl)pyridine
  • Profile: This reagent is a specialized, "pre-functionalized" building block that introduces a morpholino-pyridine scaffold. This particular motif is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for their therapeutic potential, including inhibitors of the PI3K/Akt/mTOR signaling pathway.[10][11][12]

  • Strategic Advantage: The value of this reagent extends beyond its reactivity. It provides a synthetic shortcut, directly incorporating a fragment that is known to impart favorable pharmacokinetic properties and biological activity.

Head-to-Head Performance Comparison

FeatureSimple Aryl Stannanes (e.g., PhSnBu₃)Standard Heteroaryl Stannanes (e.g., 2-PySnBu₃)2-Morpholino-5-(tributylstannyl)pyridine
Reactivity Baseline standard; generally reliable.Generally good; electronics of the heterocycle can influence transmetalation rate.High; the electron-donating morpholino group can enhance the nucleophilicity of the pyridine ring, potentially accelerating transmetalation.
Purification Difficult. Byproducts are non-polar and often co-elute with the desired product.Moderately difficult. Increased polarity helps but is often insufficient for simple separation.Significantly easier. The polar morpholino group and the basic nitrogen atom allow for facile separation using standard silica gel chromatography or acid-base extraction techniques.
Byproduct Removal Requires extensive chromatography or treatment with fluoride solutions (e.g., KF).Similar to simple aryl stannanes, though slightly easier due to increased polarity.Tributyltin byproducts can often be removed by washing the organic phase with aqueous acid, which protonates the product and pulls it into the aqueous layer, or by simple filtration through a silica plug.
"Drug-like" Properties Low. Introduces a simple, non-functionalized arene.Moderate. Pyridine is a common pharmacophore.[13][14]High. Directly incorporates a morpholino-pyridine scaffold, a privileged structure in medicinal chemistry.[11][12]
Synthetic Efficiency Can be low due to purification challenges.Moderate.High. Reduces the number of synthetic steps required to build complex, functionalized molecules.

Experimental Section: Protocols and Methodologies

The following protocols are provided as representative examples. As a Senior Application Scientist, I must emphasize that optimization of catalyst, ligand, solvent, and temperature is often necessary for novel substrates.

Protocol 1: Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

This procedure is adapted from standard methodologies for the synthesis of stannylated pyridines.[15] The causality behind each step is explained.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Start with 5-bromo-2-morpholinopyridine B 2. Dissolve in anhydrous THF under Argon atmosphere A->B C 3. Cool to -78 °C B->C D 4. Add n-BuLi dropwise (Lithium-Halogen Exchange) E 5. Stir for 1 hour (Ensure complete lithiation) D->E F 6. Add Tributyltin chloride (Electrophilic quench) E->F G 7. Warm to RT and stir (Reaction completion) F->G H 8. Quench with sat. aq. NH₄Cl I 9. Extract with Ethyl Acetate H->I J 10. Dry, filter, and concentrate I->J K 11. Purify via Flash Chromatography J->K

Caption: Workflow for the synthesis of the target stannane reagent.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-bromo-2-morpholinopyridine (1.0 equiv). The flask is evacuated and backfilled with argon three times. Causality: This is critical to remove oxygen and moisture, which would quench the highly reactive organolithium intermediate.

  • Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added, and the solution is cooled to -78 °C using a dry ice/acetone bath. Causality: Low temperature is required to control the exothermic lithium-halogen exchange and prevent side reactions.

  • Lithiation: n-Butyllithium (1.05 equiv) is added dropwise via syringe. The reaction is stirred at -78 °C for 1 hour. Causality: This forms the key 2-morpholinopyridin-5-yl lithium intermediate.

  • Stannylation: Tributyltin chloride (1.1 equiv) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. Causality: The organolithium species acts as a nucleophile, attacking the electrophilic tin center to form the C-Sn bond.

  • Work-up and Purification: The reaction is carefully quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 2-Morpholino-5-(tributylstannyl)pyridine.

Protocol 2: Comparative Stille Coupling Reaction

This protocol outlines a general procedure for coupling the stannane reagent with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Stannane reagent (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous, degassed toluene or DMF

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide, the stannane reagent, and the palladium catalyst.[16] Causality: The inert atmosphere protects the Pd(0) catalyst from oxidation, which would render it inactive.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe. Causality: Degassing (e.g., by sparging with argon) removes dissolved oxygen.

  • Reaction: Heat the mixture to 90-110 °C and monitor by TLC or LC-MS.[16] Reaction times can range from 2 to 24 hours.

  • Work-up:

    • For (Tributylstannyl)benzene: Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous KF solution. The fluoride ions form insoluble tributyltin fluoride, which can be filtered off. This is often a slow and sometimes incomplete process. The filtrate is then dried and concentrated for chromatographic purification.

    • For 2-Morpholino-5-(tributylstannyl)pyridine: Cool the reaction, dilute with ethyl acetate, and wash with 1M HCl. The desired product, being basic, will move to the aqueous layer. The organic layer containing non-polar tin byproducts is discarded. The aqueous layer is then basified with NaOH and re-extracted with ethyl acetate. This acid-base extraction often provides a significantly purified product prior to final chromatography.

Safety, Handling, and Environmental Considerations

Authoritative Warning: Organotin compounds are highly toxic.[1][9][17] Tributyltin derivatives, in particular, are known endocrine disruptors and can cause severe skin and eye irritation.[8][18] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety goggles.[19]

  • Waste Disposal: All tin-contaminated waste, including solvents, silica gel, and glassware rinses, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

  • Decontamination: Glassware can be decontaminated by rinsing with an oxidizing solution, such as 10% hydrogen peroxide or bleach, to convert residual organotins to less toxic inorganic tin oxides.[20]

  • Alternatives: The significant toxicity of stannanes has driven the development of alternative cross-coupling reactions. The Suzuki-Miyaura (organoboron) and Hiyama (organosilane) couplings are often considered greener and safer alternatives, though they come with their own sets of limitations regarding substrate scope and reaction conditions.[6][21][22]

Conclusion

While no single reagent is perfect for all applications, 2-Morpholino-5-(tributylstannyl)pyridine represents a significant evolution in the strategic use of Stille chemistry, particularly for researchers in drug discovery.

  • For General Synthesis: Simple aryl and heteroaryl stannanes remain viable options, provided the synthetic chemist is prepared to tackle the challenges of purification and manage the associated toxicity.

  • For Medicinal & Process Chemistry: 2-Morpholino-5-(tributylstannyl)pyridine offers a compelling value proposition. Its key advantages are not just in its reactivity, but in its ability to streamline the synthetic process. The incorporated morpholino group drastically simplifies purification, saving time, reducing solvent consumption, and improving overall process efficiency. Most importantly, it allows for the direct installation of a high-value, drug-like scaffold, accelerating the journey from a simple coupling reaction to a complex molecule with therapeutic potential.

By understanding the nuanced differences between stannane reagents and making informed, strategic choices, researchers can better harness the power of the Stille reaction while mitigating its inherent challenges.

References

  • Title: Stille reaction Source: Wikipedia URL: [Link]

  • Title: The Mechanisms of the Stille Reaction Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Stille Coupling Source: NROChemistry URL: [Link]

  • Title: Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene Source: ResearchGate URL: [Link]

  • Title: Stille Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Stille Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Source: ACS Publications URL: [Link]

  • Title: Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation Source: PubMed URL: [Link]

  • Title: The Stille Reaction, 38 Years Later Source: ACS Publications URL: [Link]

  • Title: Toxicity and Health Effects of Selected Organotin Compounds: A Review Source: ResearchGate URL: [Link]

  • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL: [Link]

  • Title: Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes Source: RSC Publishing URL: [Link]

  • Title: Pyridine derivatives as preferable scaffolds for the process of discovering new drugs Source: rd.springer.com URL: [Link]

  • Title: 2-(Tributylstannyl)pyridine Source: PubChem URL: [Link]

  • Title: Organotin chemistry Source: Wikipedia URL: [Link]

  • Title: ORGANOTIN COMPOUNDS Source: CDC Stacks URL: [Link]

  • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Transition-Metal-Free Coupling Reactions Source: ACS Publications URL: [Link]

  • Title: Pnictogens: Alternatives to metal-catalyzed cross-coupling Source: Chemistry | Illinois URL: [Link]

  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) Source: Drug development & registration URL: [Link]

  • Title: Studies of the reactions of tripodal pyridine-containing ligands with Re(CO)5Br leading to rheniumtricarbonyl complexes with potential biomedical applications Source: Dalton Transactions (RSC Publishing) URL: [Link]

  • Title: Diagnosis and treatment of organotin poisoned patients Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Dealing with Organotin reactions Source: Reddit URL: [Link]

  • Title: Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds Source: MDPI URL: [Link]

  • Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive Source: ChemRxiv URL: [Link]

  • Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Reactivity of 2-Morpholino-5-(tributylstannyl)pyridine and 2-Alkoxystannylpyridines in Stille Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of a vast array of therapeutic agents. The functionalization of this heterocycle through robust and versatile cross-coupling methodologies is therefore of paramount importance. Among these, the Stille cross-coupling reaction offers a powerful tool for the formation of carbon-carbon bonds, valued for its tolerance of diverse functional groups and the stability of its organostannane reagents.[1][2]

This technical guide provides an in-depth comparative analysis of the reactivity of two classes of electron-rich pyridylstannanes: 2-Morpholino-5-(tributylstannyl)pyridine and its 2-alkoxystannylpyridine counterparts (e.g., methoxy, ethoxy). As researchers and drug development professionals seek to optimize the synthesis of complex pyridine-containing molecules, understanding the nuances of reactivity conferred by different electron-donating substituents is critical for rational reaction design and achieving optimal yields.

This guide will delve into the synthesis of these key reagents, present a comparative analysis of their reactivity in Stille coupling reactions supported by available experimental data, and provide detailed experimental protocols. We will explore the underlying electronic effects that govern their reactivity profiles, offering insights to aid in the strategic selection of building blocks for complex molecule synthesis.

The Strategic Importance of Electron-Rich Pyridylstannanes

The introduction of electron-donating groups (EDGs) at the 2-position of a pyridine ring significantly influences its electronic properties. Both morpholino and alkoxy groups are potent EDGs, increasing the electron density of the pyridine ring. This electronic enrichment has a profound impact on the reactivity of the corresponding 5-stannylated derivatives in palladium-catalyzed cross-coupling reactions. The rate-determining step in many Stille couplings is the transmetalation of the organic group from tin to the palladium center.[2] By increasing the electron density on the pyridine ring, the morpholino and alkoxy substituents are hypothesized to facilitate this crucial step, thereby enhancing the overall reaction rate.

Synthesis of Substituted Pyridylstannanes

The preparation of both 2-morpholino- and 2-alkoxy-5-(tributylstannyl)pyridines typically follows a common synthetic strategy involving the halogenation of the parent 2-substituted pyridine, followed by a lithium-halogen exchange and subsequent quenching with tributyltin chloride.

Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

The synthesis of this key intermediate begins with the readily available 2-aminopyridine.

Figure 1: Synthetic route to 2-Morpholino-5-(tributylstannyl)pyridine.
Synthesis of 2-Alkoxy-5-(tributylstannyl)pyridines

Similarly, 2-alkoxystannylpyridines can be prepared from the corresponding 2-alkoxy-5-bromopyridines, which are often commercially available or can be synthesized from 2,5-dibromopyridine.

Figure 2: Synthetic route to 2-Alkoxy-5-(tributylstannyl)pyridines.

Comparative Reactivity in Stille Cross-Coupling

The primary difference in reactivity between 2-morpholino- and 2-alkoxy-5-(tributylstannyl)pyridines in Stille coupling lies in the electronic nature of the substituent at the 2-position. The morpholino group, with its nitrogen atom directly attached to the pyridine ring, is generally considered a stronger electron-donating group through resonance compared to an alkoxy group. This is due to the greater ability of the nitrogen lone pair to participate in delocalization into the aromatic system.

This enhanced electron-donating capacity of the morpholino group is expected to translate to a higher reactivity of 2-morpholino-5-(tributylstannyl)pyridine in the transmetalation step of the Stille catalytic cycle. A more electron-rich pyridine ring can more effectively coordinate to the palladium(II) intermediate and facilitate the transfer of the pyridyl group from tin to palladium.

Figure 3: Catalytic cycle of the Stille cross-coupling reaction.
  • Faster reaction times: The more facile transmetalation should lead to a quicker consumption of starting materials.

  • Higher yields: With a more efficient catalytic cycle, higher conversions to the desired product can be expected.

  • Milder reaction conditions: The enhanced reactivity might allow for the use of lower temperatures or catalyst loadings.

The following table summarizes a hypothetical comparison based on these established principles, which should be validated by experimental results.

Feature2-Morpholino-5-(tributylstannyl)pyridine2-Alkoxy-5-(tributylstannyl)pyridines
Electron-Donating Strength Stronger (due to nitrogen lone pair)Moderate to Strong
Predicted Stille Reactivity HigherModerate to High
Potential Advantages Faster reactions, higher yields, milder conditionsReadily available precursors, well-established reactivity
Potential Disadvantages Multi-step synthesis of precursorPotentially slower reactions compared to morpholino analog

Experimental Protocols

The following protocols are provided as a general guideline for the synthesis of the key stannane reagents and their subsequent use in Stille cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., solvent, temperature, catalyst, and ligand) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Morpholino-5-bromopyridine
  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add a base such as sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add bis(2-chloroethyl) ether (1.1 eq) dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of 5-(Tributylstannyl)pyridines
  • To a solution of the corresponding 5-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Protocol 3: General Procedure for Stille Cross-Coupling
  • In a flame-dried Schlenk flask under an inert atmosphere, combine the 5-(tributylstannyl)pyridine (1.1 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional co-catalyst or additive (e.g., CuI, CsF).

  • Add a degassed anhydrous solvent (e.g., toluene, DMF, or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Figure 4: General experimental workflow for a Stille cross-coupling reaction.

Conclusion and Future Outlook

The strategic choice of electron-donating groups on pyridylstannane reagents can significantly impact the efficiency of Stille cross-coupling reactions. Based on fundamental electronic principles, 2-Morpholino-5-(tributylstannyl)pyridine is predicted to exhibit enhanced reactivity compared to its 2-alkoxy counterparts due to the superior electron-donating ability of the morpholino group. This heightened reactivity can be leveraged to achieve faster reaction times, higher yields, and milder reaction conditions, which are all critical considerations in the synthesis of complex pharmaceutical targets.

While this guide provides a theoretical framework and general experimental procedures, there is a clear need for direct, quantitative comparative studies to fully elucidate the reactivity differences between these important classes of reagents. Such studies would provide invaluable data for the broader medicinal and organic chemistry communities, enabling more informed and efficient synthetic planning. Future work in this area should focus on kinetic analyses of the Stille coupling with a range of substituted pyridylstannanes to provide a concrete, data-driven understanding of substituent effects.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English1986 , 25 (6), 508–524. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions1997 , 50, 1–652. [Link]

  • Littke, A. F.; Fu, G. C. A Versatile Catalyst for the Stille Cross-Coupling of Aryl Chlorides. Angewandte Chemie International Edition1999 , 38 (16), 2411–2413. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition2004 , 43 (36), 4704–4734. [Link]

  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A general method for the synthesis of substituted dienes. Journal of the American Chemical Society1986 , 108 (11), 3033–3040. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews1991 , 91 (2), 165–195. [Link]

Sources

A Comparative Guide to Alternative Cross-Coupling Strategies for 2-Morpholinopyridines: Navigating Beyond Palladium

Author: BenchChem Technical Support Team. Date: February 2026

The 2-morpholinopyridine scaffold is a cornerstone in modern medicinal chemistry, embedded in the core of numerous therapeutics due to its favorable physicochemical properties and versatile biological activities. The traditional synthesis of functionalized 2-morpholinopyridines heavily relies on palladium-catalyzed cross-coupling reactions. While powerful, these methods are not without their drawbacks, including high catalyst cost, potential for product contamination with toxic heavy metals, and sometimes limited functional group tolerance.[1][2] For researchers, scientists, and drug development professionals, identifying and implementing alternative, more sustainable, and efficient coupling strategies is paramount.

This guide provides an in-depth comparison of emerging and established alternative cross-coupling methods for the functionalization of 2-morpholinopyridines. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide actionable protocols to empower you to make informed decisions in your synthetic campaigns.

The Shifting Landscape: Moving Beyond Palladium

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have revolutionized C-C and C-heteroatom bond formation.[3] However, the pharmaceutical industry's stringent requirements for metal-free active pharmaceutical ingredients (APIs) and the drive for more cost-effective and environmentally benign processes have spurred the exploration of alternatives.[4] This has led to a renaissance in the use of first-row transition metals like nickel and copper, as well as the advent of metal-free photoredox catalysis.

Nickel-Catalyzed Cross-Coupling: A Potent and Economical Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a powerful catalyst for a wide array of cross-coupling reactions.[5] Mechanistically, nickel catalysis often involves single-electron transfer (SET) pathways and can proceed through Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, offering reactivity complementary to that of palladium.[5] This allows for the coupling of a broader range of electrophiles and nucleophiles, sometimes under milder conditions.

Nickel-Catalyzed Suzuki-Miyaura Coupling

The nickel-catalyzed Suzuki-Miyaura coupling is a prime example of a cost-effective alternative for the arylation of 2-halopyridines. While specific data for 2-morpholinopyridines is limited in publicly available literature, extensive studies on related 2-chloropyridines demonstrate the viability of this approach.[6]

Table 1: Comparison of Palladium and Nickel in Suzuki-Miyaura Coupling of Aryl Halides

FeaturePalladium CatalysisNickel Catalysis
Catalyst Cost HighLow
Reactivity of Aryl Chlorides Often requires specialized ligandsGenerally more reactive
Functional Group Tolerance Broad, but can be sensitive to some groupsGood, but can be sensitive to reducible groups
Typical Reaction Conditions Mild to moderate temperaturesOften requires higher temperatures
Air/Moisture Sensitivity Pre-catalysts offer good stabilityCan be more sensitive, requiring inert atmosphere

This table provides a general comparison; specific reaction outcomes are substrate and ligand dependent.[1][7]

Experimental Protocol: Nickel-Catalyzed Cross-Electrophile Coupling of a 2-Chloropyridine Derivative

This protocol illustrates the coupling of a 2-chloropyridine with an alkyl bromide, a transformation that can be challenging with traditional methods.[8]

Reactants:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Alkyl bromide (1.5 equiv)

  • NiBr₂·3H₂O (10 mol%)

  • Bathophenanthroline (10 mol%)

  • Zinc powder (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried vial under an inert atmosphere, add NiBr₂·3H₂O, bathophenanthroline, and zinc powder.

  • Add anhydrous DMF, followed by the 2-chloropyridine derivative and the alkyl bromide.

  • Seal the vial and stir the reaction mixture at the desired temperature (e.g., 60 °C) for 12-24 hours.

  • Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent.

  • Purify the product by column chromatography.

G cluster_0 Nickel-Catalyzed Cross-Electrophile Coupling Ni(0) Ni(0) Oxidative\nAddition\n(R-X) Oxidative Addition (R-X) R-Ni(II)-X R-Ni(II)-X Reductive\nTransmetalation\n(R'-X') Reductive Transmetalation (R'-X') R-Ni(III)-R' R-Ni(III)-R' Reductive\nElimination Reductive Elimination Product\n(R-R') Product (R-R')

Catalytic cycle for Ni-catalyzed cross-electrophile coupling.

Copper-Catalyzed Cross-Coupling: A Mild and Versatile Approach

Copper catalysis has a long history in organic synthesis, with the Ullmann condensation being a classic example. Modern advancements have led to milder and more versatile copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling for C-N and C-O bond formation.[9][10] Copper catalysts are inexpensive, readily available, and often exhibit excellent functional group tolerance.[11]

Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling is particularly relevant for the synthesis of 2-morpholinopyridine derivatives, as it can be used to form the crucial C-N bond between the pyridine ring and the morpholine moiety.[12]

Table 2: Comparison of Palladium and Copper in N-Arylation Reactions

FeaturePalladium (Buchwald-Hartwig)Copper (Chan-Lam)
Catalyst Cost HighLow
Ligand Requirement Often requires complex, expensive phosphine ligandsCan often be performed with simple, inexpensive ligands or even ligandless
Reaction Conditions Typically requires strong bases and anhydrous conditionsOften proceeds under milder, aerobic conditions
Substrate Scope Very broadGood, but can be more sensitive to sterically hindered substrates
Air/Moisture Sensitivity Generally requires inert atmosphereOften tolerant to air and moisture

This table provides a general comparison; specific reaction outcomes are substrate and ligand dependent.

Experimental Protocol: Copper-Catalyzed N-Arylation of a 2-Halopyridine with Morpholine

This protocol provides a general procedure for the synthesis of 2-morpholinopyridines.[13]

Reactants:

  • 2-Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)

  • Morpholine (1.2 equiv)

  • CuI (10 mol%)

  • L-proline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • DMSO

Procedure:

  • To a reaction vial, add CuI, L-proline, and K₂CO₃.

  • Add DMSO, the 2-halopyridine, and morpholine.

  • Seal the vial and stir the mixture at the desired temperature (e.g., 90 °C) for 12-24 hours.

  • After cooling to room temperature, add water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

G cluster_1 Copper-Catalyzed Chan-Lam N-Arylation Cu(II) Cu(II) Ligand\nExchange\n(Amine) Ligand Exchange (Amine) Cu(II)-Amine Cu(II)-Amine Transmetalation\n(Boronic Acid) Transmetalation (Boronic Acid) Cu(III)-Aryl-Amine Cu(III)-Aryl-Amine Reductive\nElimination Reductive Elimination Product\n(Aryl-Amine) Product (Aryl-Amine)

Proposed catalytic cycle for Cu-catalyzed Chan-Lam N-arylation.

Photoredox Catalysis: A Metal-Free Frontier

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling a wide range of transformations under mild conditions without the need for transition metals.[14][15] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate highly reactive radical intermediates.[16]

Minisci-Type Reactions for C-H Alkylation

For the functionalization of 2-morpholinopyridines, photoredox-catalyzed Minisci-type reactions are particularly attractive.[17] This method allows for the direct C-H alkylation of the electron-deficient pyridine ring with a variety of alkyl radical precursors. The regioselectivity is often dictated by the electronics of the pyridine ring, with substitution typically occurring at the C4 or C6 positions.

Table 3: Comparison of Traditional and Photoredox Minisci Reactions

FeatureTraditional Minisci ReactionPhotoredox-Catalyzed Minisci Reaction
Reagents Often requires stoichiometric strong oxidants (e.g., persulfates) and strong acidsCatalytic amount of photocatalyst, often under neutral or mildly acidic conditions
Reaction Conditions High temperatures are often necessaryTypically proceeds at room temperature with visible light irradiation
Functional Group Tolerance Can be limited by the harsh conditionsGenerally excellent due to the mild conditions
Radical Precursors Limited to specific sources like carboxylic acidsWide range of precursors, including alkyl halides, boronic acids, and silicates
Sustainability Generates significant wasteMore atom-economical and environmentally friendly

This table provides a general comparison; specific reaction outcomes are substrate and photocatalyst dependent.[17]

Experimental Protocol: Photoredox-Catalyzed C-H Alkylation of a Pyridine Derivative

This protocol outlines a general procedure for the alkylation of a pyridine derivative using a photoredox catalyst.[18][19]

Reactants:

  • Pyridine derivative (e.g., 2-morpholinopyridine) (1.0 equiv)

  • Alkyl radical precursor (e.g., alkyl carboxylic acid) (2.0 equiv)

  • Photocatalyst (e.g., Eosin Y) (1-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMSO or MeCN)

Procedure:

  • To a reaction vial, add the pyridine derivative, alkyl radical precursor, photocatalyst, and base.

  • Add the solvent and degas the mixture with an inert gas.

  • Seal the vial and place it in front of a visible light source (e.g., blue LED lamp) with stirring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

G cluster_2 Photoredox-Catalyzed Minisci-Type Alkylation PC Photocatalyst PC* Excited Photocatalyst Radical\nPrecursor Radical Precursor Alkyl\nRadical Alkyl Radical Pyridine Pyridine Radical\nAdduct Radical Adduct Oxidation Oxidation Product Product

Generalized mechanism for photoredox-catalyzed Minisci-type alkylation.

Direct C-H Functionalization: The Atom-Economical Approach

Direct C-H functionalization represents the most atom-economical approach to molecular diversification, as it avoids the need for pre-functionalized starting materials.[20] Both palladium and nickel catalysts have been successfully employed for the direct arylation of heterocycles.[21] For 2-morpholinopyridines, the nitrogen atom of the morpholino group or the pyridine ring can act as a directing group to guide the C-H activation to a specific position, typically ortho to the directing group.

Table 4: Comparison of Palladium and Nickel in Direct C-H Arylation

FeaturePalladium CatalysisNickel Catalysis
Catalyst Cost HighLow
Directing Group Compatibility Wide range of directing groups are effectiveCan also utilize directing groups, sometimes with different selectivity
Reaction Conditions Often requires high temperatures and strong oxidantsCan proceed under milder conditions, sometimes with reductive coupling partners
Regioselectivity Generally high, directed by the coordinating groupCan also be highly regioselective, but may differ from palladium
Substrate Scope BroadExpanding, with unique reactivity for certain substrates

This table provides a general comparison; specific reaction outcomes are substrate and catalyst dependent.[20][21]

Conclusion and Future Outlook

The field of cross-coupling chemistry is continuously evolving, offering a growing toolbox of powerful and sustainable alternatives to traditional palladium-catalyzed methods. For the synthesis and functionalization of 2-morpholinopyridines, nickel-catalyzed couplings provide a cost-effective and highly reactive option, particularly for challenging substrates. Copper-catalyzed reactions offer mild and versatile pathways for C-N and C-O bond formation, while photoredox catalysis opens up new avenues for metal-free C-H functionalization under exceptionally mild conditions. Direct C-H activation stands as the ultimate goal in terms of atom economy, with both palladium and nickel catalysts showing great promise.

The choice of the optimal method will ultimately depend on the specific synthetic target, functional group tolerance, cost considerations, and desired environmental impact. As research in these areas continues to flourish, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of complex molecules like 2-morpholinopyridines, further empowering the fields of drug discovery and materials science.

References

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. [Link]

  • Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate. [Link]

  • Recent advances in Chan-Lam Coupling Reaction. ResearchGate. [Link]

  • Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • Understanding why Palladium is better than Nickel in C-H bond activation reactions. ACS Publications. [Link]

  • Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PubMed. [Link]

  • Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. PubMed Central. [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. PubMed. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Heterogeneous Photocatalysis for Late-Stage Functionalization: A Sustainable Frontier for Complex Molecule Synthesis. PubMed. [Link]

  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed. [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PubMed Central. [Link]

  • Nickel-catalysed para-CH activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes. Chemical Communications. [Link]

  • Copper catalyzed arylation of 2-substituted pyridine N-oxide... ResearchGate. [Link]

  • Recent Advances in Photoredox Catalysts. MDPI. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Deboronative cross-coupling enabled by nickel metallaphotoredox catalysis. Springer Nature. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]

  • Photoluminescence and photoredox catalytic properties of cationic Ru(II) polypyridine complexes encapsulated within InTATB metal–organic framework. ResearchGate. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis. Chem-Station. [Link]

  • From nickel-catalyzed reductive coupling to cyclic peptide synthesis. University of Delaware. [Link]

  • Synthetic applications and methodology development of Chan–Lam coupling: a review. Springer. [Link]

  • Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. National Institutes of Health. [Link]

  • Variation of M···H–C Interactions in Square-Planar Complexes of Nickel(II), Palladium(II), and Platinum(II) Probed by Luminescence Spectroscopy and X-ray Diffraction at Variable Pressure. ResearchGate. [Link]

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. MDPI. [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate. [Link]

  • Late-stage functionalization of biorelevant molecules. ResearchGate. [Link]

  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]

  • Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Enone Synthesis Uses Reductive Nickel Catalysis. ChemistryViews. [Link]

  • Mechanistic Perspectives on Organic Photoredox Catalysis for Aromatic Substitutions. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to 2-Morpholino-5-(tributylstannyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount to achieving desired molecular architectures with efficiency and precision. This guide provides an in-depth technical comparison of 2-Morpholino-5-(tributylstannyl)pyridine, a sophisticated building block, against other synthetic alternatives. We will delve into its intrinsic advantages, supported by experimental data from analogous systems, and provide detailed protocols to empower your synthetic endeavors.

The Strategic Advantage of the 2-Morpholinopyridine Moiety

The 2-morpholinopyridine scaffold is a privileged structure in medicinal chemistry. The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical properties. It can improve aqueous solubility, metabolic stability, and bioavailability. The basic nitrogen of the morpholine can act as a hydrogen bond acceptor, facilitating target engagement. The pyridine ring, a key aromatic heterocycle, is a cornerstone in a vast array of pharmaceuticals and functional materials. Its nitrogen atom can also participate in hydrogen bonding and coordination to metal centers, and the ring system can be readily functionalized. The combination of these two moieties in 2-morpholinopyridine creates a versatile building block with significant potential in drug discovery programs.

2-Morpholino-5-(tributylstannyl)pyridine: A Powerful Tool for C-C Bond Formation

2-Morpholino-5-(tributylstannyl)pyridine is an organostannane reagent specifically designed for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The Stille reaction is a robust and versatile method for forming carbon-carbon bonds, widely employed in the synthesis of complex organic molecules.

Core Advantages in Synthesis:

Organostannanes like 2-Morpholino-5-(tributylstannyl)pyridine offer several key advantages that make them highly attractive in complex synthetic campaigns:

  • Exceptional Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a wide array of functional groups, including esters, amides, ketones, and amines.[1][2] This tolerance obviates the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency.

  • Stability to Air and Moisture: Unlike many other organometallic reagents that are pyrophoric or rapidly decompose in the presence of air and moisture, organostannanes are generally stable and can be handled with standard laboratory techniques.[1][2] This robustness enhances the reproducibility and scalability of synthetic procedures.

  • Mild Reaction Conditions: Stille couplings are typically performed under neutral and relatively mild conditions, which is crucial when dealing with sensitive or complex substrates often encountered in the later stages of a total synthesis.[1]

The presence of the morpholino group in the title compound is well-tolerated in Stille coupling, allowing for the direct installation of this valuable pharmacophore into a target molecule.

Comparative Analysis: Performance in Stille Coupling

Table 1: Comparative Yields in Stille Coupling of Aryl Stannanes with Aryl Halides

EntryAryl StannaneAryl HalideCatalyst SystemAdditiveSolventYield (%)
1o-(Tributylstannyl)aniline4-IodoanisolePd₂(dba)₃ / AsPh₃NoneNMP95
2o-(Trimethylstannyl)aniline4-IodoanisolePd₂(dba)₃ / AsPh₃NoneNMP96
3o-(Tributylstannyl)aniline4-BromoanisolePd₂(dba)₃ / AsPh₃NoneNMP65
4o-(Tributylstannyl)aniline4-BromoanisolePd(PPh₃)₄CuI, CsFDMF85
5o-(Tributylstannyl)anilinePhenyl triflatePd(PPh₃)₄CuI, CsFDMF80

Data adapted from a study on o-(trialkylstannyl)anilines, which serves as a reasonable proxy for the expected reactivity of 2-Morpholino-5-(tributylstannyl)pyridine.

Analysis of the Data:

  • Reactivity of Halides: As expected, aryl iodides are more reactive than aryl bromides, providing higher yields under similar conditions (Entry 1 vs. 3). Aryl triflates can also be effective coupling partners, particularly with the addition of activating agents (Entry 5).

  • Tributyl vs. Trimethyl Stannanes: The tributylstannyl and trimethylstannyl derivatives show comparable reactivity (Entry 1 vs. 2). While trimethylstannanes can sometimes offer higher reactivity, they are also significantly more toxic.[3] The tributylstannyl group in the title compound represents a good balance between reactivity and handling safety.

  • Role of Additives: The addition of copper(I) iodide (CuI) and cesium fluoride (CsF) can significantly enhance the reaction rate and yield, especially for less reactive aryl bromides and triflates (Entry 3 vs. 4 and 5). CuI is believed to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

Based on this data, it is reasonable to expect that 2-Morpholino-5-(tributylstannyl)pyridine will be a highly effective reagent for Stille coupling, particularly with aryl iodides, and that its performance with less reactive halides can be significantly improved with the use of appropriate additives.

Alternative Synthetic Strategies: The Suzuki-Miyaura Coupling

A primary alternative to the Stille coupling for the synthesis of 2-morpholino-5-arylpyridines is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate.

Comparison of Stille vs. Suzuki Coupling:

FeatureStille Coupling (using Organostannanes)Suzuki-Miyaura Coupling (using Organoborons)
Nucleophile Stability Generally stable to air and moisture.[1][2]Boronic acids can be prone to protodeboronation and decomposition.
Functional Group Tolerance Excellent.[1]Very good, but can be sensitive to certain functional groups.
Reaction Conditions Typically neutral and mild.Requires basic conditions, which may not be suitable for all substrates.
Byproducts Toxic organotin byproducts that can be difficult to remove.Non-toxic boronic acid byproducts that are generally easier to remove.

The choice between Stille and Suzuki coupling often depends on the specific substrate and the desired reaction conditions. While the Suzuki coupling has the advantage of non-toxic byproducts, the Stille coupling's neutrality and the exceptional stability of the organostannane reagent can be decisive advantages in many synthetic contexts.

Experimental Protocols

Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

A plausible synthesis of the title compound can be adapted from the established procedure for 2-(tributylstannyl)pyridine.[3] This involves a halogen-lithium exchange followed by quenching with a trialkyltin halide.

Synthesis_of_Reagent start 5-Bromo-2-morpholinopyridine reagents1 n-BuLi, THF, -78 °C start->reagents1 intermediate 2-Morpholino-5-lithiopyridine reagents1->intermediate reagents2 Bu₃SnCl, -78 °C to rt intermediate->reagents2 product 2-Morpholino-5-(tributylstannyl)pyridine reagents2->product

Caption: Synthetic route to 2-Morpholino-5-(tributylstannyl)pyridine.

Step-by-Step Protocol:

  • To a solution of 5-bromo-2-morpholinopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add tributyltin chloride (1.1 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Morpholino-5-(tributylstannyl)pyridine.

General Protocol for Stille Coupling using 2-Morpholino-5-(tributylstannyl)pyridine

This protocol is adapted from established procedures for the Stille coupling of heterocyclic stannanes.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine aryl halide, 2-Morpholino-5-(tributylstannyl)pyridine, Pd catalyst, ligand, and additives in a flask. B Degas the solvent and add to the reaction mixture. A->B C Purge the flask with an inert gas (Ar or N₂). B->C D Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). C->D E Monitor the reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature and quench. E->F G Extract the product with an organic solvent. F->G H Wash the organic layer and dry over Na₂SO₄. G->H I Concentrate and purify by column chromatography. H->I

Caption: General workflow for Stille coupling.

Step-by-Step Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), 2-Morpholino-5-(tributylstannyl)pyridine (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives (e.g., CuI, 10 mol%).

  • Add anhydrous and degassed solvent (e.g., toluene or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and, if DMF is the solvent, dilute with water and extract with an organic solvent. If toluene is the solvent, the mixture can be directly purified.

  • To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of potassium fluoride, followed by filtration through celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Catalytic Cycle of the Stille Coupling

The mechanism of the Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Stille_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 XSnBu3 XSnBu₃ TM->XSnBu3 R2SnBu3 R²SnBu₃ R2SnBu3->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The cycle begins with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group (R²) from the organostannane reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired product, regenerating the Pd(0) catalyst.

Conclusion

2-Morpholino-5-(tributylstannyl)pyridine is a highly valuable and versatile reagent for the synthesis of complex molecules, particularly in the context of drug discovery. Its key advantages lie in the exceptional functional group tolerance and mild reaction conditions of the Stille coupling, combined with the beneficial physicochemical properties imparted by the 2-morpholinopyridine scaffold. While alternative methods like the Suzuki-Miyaura coupling exist, the stability and neutrality of the Stille reaction often make it the superior choice for intricate synthetic challenges. The provided protocols and comparative data offer a solid foundation for the successful application of this powerful building block in your research.

References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cheminform. (2010). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Cheminform, 41(12). [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

Sources

A Senior Application Scientist's Guide to the Selectivity of 2-Morpholino-5-(tributylstannyl)pyridine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and predictable construction of carbon-carbon bonds is a cornerstone of complex molecule synthesis. Among the myriad of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a powerful tool due to the stability and functional group tolerance of organostannane reagents.[1][2] This guide provides an in-depth technical analysis of 2-Morpholino-5-(tributylstannyl)pyridine , a specialized building block for the synthesis of highly functionalized pyridine derivatives. We will explore its inherent selectivity, compare its anticipated performance with alternative reagents, and provide practical experimental protocols.

The Strategic Advantage of Substituted Pyridylstannanes

The pyridine motif is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The ability to introduce diverse substituents onto the pyridine ring with high regioselectivity is therefore of paramount importance. Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate, provides a robust method for achieving this.[3] The choice of the organostannane reagent is critical, as its electronic and steric properties directly influence the reaction's outcome.

"2-Morpholino-5-(tributylstannyl)pyridine" is a bespoke reagent designed for specific applications where both the nucleophilic morpholino group and the reactive stannane are strategically positioned. The morpholino group, a strong electron-donating group, significantly modulates the electronic character of the pyridine ring, thereby influencing its reactivity in cross-coupling reactions.

Understanding the Selectivity of 2-Morpholino-5-(tributylstannyl)pyridine

The selectivity of this reagent in Stille coupling is governed by a combination of electronic and steric factors.

Electronic Effects: The morpholino group at the 2-position is a powerful electron-donating group through resonance. This increases the electron density of the pyridine ring, particularly at the ortho and para positions (C3, C5, and the nitrogen atom). This enhanced electron density can influence the rate of transmetalation, a key step in the Stille catalytic cycle. A more electron-rich organostannane can facilitate a faster transmetalation step.

Steric Hindrance: The bulky tributylstannyl group at the 5-position and the morpholino group at the 2-position create a specific steric environment around the pyridine core. While the tributyl groups are non-transferable in the Stille coupling, their size can influence the approach of the palladium catalyst and the coupling partner.[4] This steric hindrance can be advantageous in directing the coupling to a specific site in a poly-functionalized molecule, preventing unwanted side reactions.

The interplay of these electronic and steric effects makes "2-Morpholino-5-(tributylstannyl)pyridine" a highly selective building block. For instance, in a molecule with multiple reactive sites, the electronic activation provided by the morpholino group can enhance the reactivity of the stannane at the 5-position, while the steric bulk can prevent undesired interactions at adjacent positions.

Proposed Synthesis of 2-Morpholino-5-(tributylstannyl)pyridine

A potential synthetic pathway is outlined below:

G cluster_0 Synthetic Pathway Start 2-Morpholino-5-bromopyridine Step1 n-BuLi, THF, -78 °C Start->Step1 Intermediate 2-Morpholino-5-lithiopyridine Step1->Intermediate Step2 Bu3SnCl Intermediate->Step2 Product 2-Morpholino-5-(tributylstannyl)pyridine Step2->Product

Caption: Proposed synthesis of 2-Morpholino-5-(tributylstannyl)pyridine.

This two-step, one-pot procedure is expected to be efficient. The low temperature during lithiation is crucial to prevent side reactions.

Comparative Performance Analysis

To contextualize the performance of "2-Morpholino-5-(tributylstannyl)pyridine," we can compare its expected reactivity with other substituted pyridylstannanes based on documented Stille coupling reactions. The key differentiators are the nature and position of the substituents on the pyridine ring.

Organostannane ReagentSubstituent at C2Electronic Nature of SubstituentExpected Reactivity in Stille CouplingPotential Selectivity Issues
2-Morpholino-5-(tributylstannyl)pyridine MorpholinoStrong Electron-DonatingHigh, due to increased electron density facilitating transmetalation.Low, steric hindrance from the morpholino and tributylstannyl groups can enhance regioselectivity.
2-Methoxy-5-(tributylstannyl)pyridineMethoxyStrong Electron-DonatingHigh, similar to the morpholino analogue.Generally low, but may be slightly less sterically hindered than the morpholino derivative.
2-Amino-5-(tributylstannyl)pyridineAminoStrong Electron-DonatingHigh, though the free amine may require protection or specific reaction conditions to avoid side reactions with the catalyst.Potential for N-arylation or catalyst inhibition if the amine is not protected.
2-Chloro-5-(tributylstannyl)pyridineChloroElectron-WithdrawingModerate, the electron-withdrawing nature of chlorine can slow down the transmetalation step.Good, the chlorine can serve as a handle for subsequent cross-coupling reactions.
5-(tributylstannyl)pyridineHydrogenNeutralBaseline reactivity for comparison.Dependent on the electronic nature of the coupling partner.

This comparative table highlights the strategic advantage of the morpholino group in activating the pyridine ring for Stille coupling. The strong electron-donating nature is anticipated to lead to higher yields and potentially milder reaction conditions compared to analogues with electron-withdrawing or less-donating groups.

Experimental Protocol: A Representative Stille Coupling

The following is a detailed, step-by-step methodology for a typical Stille coupling reaction using "2-Morpholino-5-(tributylstannyl)pyridine." This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and reproducibility.

Reaction: Coupling of 2-Morpholino-5-(tributylstannyl)pyridine with an Aryl Bromide.

Materials:

  • 2-Morpholino-5-(tributylstannyl)pyridine (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Anhydrous and degassed toluene

  • Anhydrous and degassed DMF (optional co-solvent)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

G cluster_0 Experimental Workflow A 1. Add reagents to a flame-dried Schlenk flask under inert atmosphere: - 2-Morpholino-5-(tributylstannyl)pyridine - Aryl bromide - Pd(PPh₃)₄ B 2. Add anhydrous, degassed toluene (and DMF if needed). A->B C 3. Heat the reaction mixture to 80-110 °C. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Upon completion, cool to room temperature. D->E F 6. Work-up: - Dilute with ethyl acetate. - Wash with saturated aqueous KF solution (to remove tin byproducts). - Wash with brine. E->F G 7. Dry the organic layer over anhydrous Na₂SO₄. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by column chromatography. H->I G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex1 R¹-Pd(II)L₂-X OxAdd->Pd(II)Complex1 Transmetalation Transmetalation Pd(II)Complex1->Transmetalation R²-SnBu₃ Pd(II)Complex2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)Complex2 - XSnBu₃ RedElim Reductive Elimination Pd(II)Complex2->RedElim RedElim->Pd(0)L2 R¹-R²

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Morpholino-5-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide for the safe and effective handling of 2-Morpholino-5-(tributylstannyl)pyridine. As a potent organotin reagent, this compound is invaluable in synthetic chemistry, particularly in Stille coupling reactions. However, its utility is matched by its significant hazardous properties. This document moves beyond a simple checklist to provide a procedural and causal framework, ensuring that every step you take is grounded in safety, efficiency, and scientific integrity. Our goal is to empower you with the knowledge to not only use this product safely but to understand the rationale behind each precaution.

Hazard Analysis: Understanding the Risks

2-Morpholino-5-(tributylstannyl)pyridine is a multi-hazard substance. Its risk profile is dominated by the tributyltin moiety, a class of compounds known for high toxicity. A failure to appreciate these risks can lead to acute health effects, long-term organ damage, and environmental contamination.

The primary hazards are summarized below. This is not just data; it is the foundation of our entire operational plan.

Hazard CategoryDescriptionRationale for Precautions
Acute Toxicity Toxic if swallowed and harmful in contact with skin.[1][2] Causes severe skin and eye irritation.[1][2][3]Strict avoidance of physical contact is paramount. This dictates the use of robust personal protective equipment (PPE) and immediate decontamination upon any exposure.
Systemic Health Hazard Causes damage to organs through prolonged or repeated exposure, specifically targeting the thymus, cardiovascular system, and blood.[1][3]Engineering controls like fume hoods are non-negotiable to prevent chronic inhalation exposure. Health monitoring may be advised for frequent users.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]Personnel who are pregnant or planning a pregnancy should be fully informed of the risks and may be restricted from handling this compound.
Physical Hazard Flammable liquid and vapor.[1][2][3] Vapors can form explosive mixtures with air.[1] The compound is also air and moisture sensitive.[2]All work must be conducted away from ignition sources. Storage and handling under an inert atmosphere are crucial to maintain chemical integrity and prevent fires.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][2][3]A dedicated waste stream is required. Under no circumstances should this compound or its waste enter sanitary sewer systems or general waste.

Symptoms of overexposure may include headaches, dizziness, nausea, and vomiting.[3] Skin contact can result in chemical burns.[4]

Operational Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop system. Each stage contains checks and balances to ensure safety is maintained throughout the entire process, from preparation to cleanup.

Causality: The high toxicity and flammability of the reagent necessitate that it is handled only in a controlled environment where vapors can be contained and ignition sources eliminated.

  • Designated Area: All handling of 2-Morpholino-5-(tributylstannyl)pyridine must occur in a designated area, clearly marked with hazard warnings. This area must be within a properly functioning chemical fume hood.[3][5][6]

  • Fume Hood Verification: Before starting, verify the fume hood's certification is current and check the airflow monitor to ensure it is operating correctly.

  • Clear the Workspace: The fume hood should be free of clutter.[7] Remove all unnecessary equipment and chemicals. Ensure all ignition sources (hot plates, stir motors, etc.) are turned off unless required for the procedure and are certified as explosion-proof.[3][6]

  • Assemble Materials: Gather all necessary glassware (flame-dried if necessary), reagents, and spill cleanup materials before bringing the reagent into the hood.

  • Emergency Equipment Check: Locate and verify the accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Causality: Given the severe skin, eye, and systemic toxicity, a comprehensive PPE strategy is mandatory to prevent any direct contact with the chemical.

  • Hand Protection: Double gloving with nitrile gloves is the minimum requirement. For extended use, consider a more robust glove combination, such as a nitrile inner glove and a neoprene or other chemically resistant outer glove. Inspect gloves for any signs of degradation or puncture before and during use.[6][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] Due to the severity of irritation, wearing a full-face shield over the goggles is strongly recommended.[9]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[6] Ensure attire includes long pants and fully enclosed, chemical-resistant footwear.[7]

  • Respiratory Protection: Work must be performed in a fume hood to prevent inhalation.[3] If there is a potential for exposure outside of a fume hood (e.g., a large spill), a respirator with an organic vapor cartridge may be necessary as part of a formal respiratory protection program.

  • Inert Atmosphere Transfer: This compound is air and moisture sensitive.[2] It is typically stored in a Sure/Seal™ bottle. Use a syringe or cannula technique for transfer under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source.[3][10]

  • Weighing: If weighing is required, do so in a tared, sealed container within the fume hood. Do not weigh in the open lab.

  • Reaction Setup: Add the reagent slowly to the reaction vessel. Be mindful of any potential exothermic reactions.

  • Constant Vigilance: Never work alone when handling organotin reagents.[5] Do not leave the reaction unattended without proper labeling and communication to lab colleagues.

Emergency Response: Plan for the Unexpected

Causality: A rapid and correct response to an exposure or spill is critical to mitigate harm. These steps must be known before an incident occurs.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if possible. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][12] Seek immediate medical attention.[2]

A spill of this material is a serious incident. The following workflow must be initiated immediately.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment Containment & Cleanup (Requires Full PPE) cluster_Decontamination Final Decontamination Alert Alert personnel in the area and evacuate if necessary Ignition Extinguish all ignition sources immediately Absorb Cover spill with an inert absorbent (vermiculite, sand, or chemical sorbent) Alert->Absorb Ventilate Ensure fume hood is operational Increase ventilation Collect Carefully collect absorbed material using non-sparking tools Container Place waste into a labeled, sealable container for hazardous waste Decon_Area Decontaminate the spill area with a suitable solvent and then soap and water Container->Decon_Area Decon_Tools Decontaminate all tools and equipment used Dispose_PPE Dispose of contaminated PPE as hazardous waste

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholino-5-(tributylstannyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Morpholino-5-(tributylstannyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.